5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-1-methylimidazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTLYSQAVQWLET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588201 | |
| Record name | 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137048-96-5 | |
| Record name | 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process, commencing from the readily available starting material, imidazole. Detailed experimental protocols for each synthetic step are provided, along with a summary of quantitative data and visualizations of the chemical transformations.
Synthetic Strategy
The synthesis of this compound is accomplished through a three-step reaction sequence, as illustrated below. The process begins with the methylation of the imidazole ring, followed by regioselective chlorination at the C5 position, and culminates in the introduction of the sulfonyl chloride group at the C4 position.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
This section details the experimental procedures for each step of the synthesis.
Step 1: Synthesis of 1-Methylimidazole
The initial step involves the N-methylation of imidazole. Several methods exist for this transformation, with the use of dimethyl sulfate in the presence of a base being a common and efficient laboratory-scale procedure.
Experimental Protocol:
-
In a well-ventilated fume hood, a solution of imidazole (1.0 eq) is prepared in a suitable solvent such as acetone or water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Sodium hydroxide (2.0 eq) is added to the solution, and the mixture is stirred until the base is completely dissolved.
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Dimethyl sulfate (1.1 eq) is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
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The product is extracted with dichloromethane. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate.
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The solvent is removed by rotary evaporation, and the crude product can be purified by vacuum distillation to yield pure 1-methylimidazole.
Step 2: Synthesis of 5-Chloro-1-methyl-1H-imidazole
The second step is the regioselective chlorination of 1-methylimidazole at the C5 position. This can be achieved using various chlorinating agents. A common method involves the use of sulfuryl chloride.
Experimental Protocol:
-
To a solution of 1-methylimidazole (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or chloroform, sulfuryl chloride (1.0-1.2 eq) is added dropwise at a controlled temperature, typically between 0 and 10 °C.
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The reaction mixture is stirred at this temperature for a specified period, and the reaction progress is monitored by TLC or GC-MS.
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Upon completion of the reaction, the mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
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The resulting crude product, 5-chloro-1-methyl-1H-imidazole, can be purified by column chromatography or distillation.[1]
Step 3: Synthesis of this compound
The final step is the introduction of the sulfonyl chloride group at the C4 position of the chlorinated imidazole ring. This is typically achieved through a reaction with chlorosulfonic acid.
Experimental Protocol:
-
In a clean, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place an excess of chlorosulfonic acid (approximately 4-5 equivalents).
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Cool the chlorosulfonic acid to 0-5 °C using an ice-salt bath.
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Slowly add 5-chloro-1-methyl-1H-imidazole (1.0 eq) dropwise to the cooled and stirred chlorosulfonic acid, ensuring the temperature does not rise above 10 °C.
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After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.
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The crude this compound is then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Quantitative Data
The following table summarizes the key quantitative data for the materials involved in the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Representative Yield (%) |
| Imidazole | C₃H₄N₂ | 68.08 | Solid | 256 | 90 | - |
| 1-Methylimidazole | C₄H₆N₂ | 82.10 | Liquid | 198 | -6 | ~90% |
| 5-Chloro-1-methyl-1H-imidazole | C₄H₅ClN₂ | 116.55 | Liquid | 82-85 (at 11 mmHg)[1] | - | Variable |
| This compound | C₄H₄Cl₂N₂O₂S | 215.06 [2] | Solid | - | - | Variable |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general laboratory workflow for the synthesis and the logical relationship between the key steps.
Figure 2: General laboratory workflow for the synthesis of the target compound.
Figure 3: Logical relationship diagram of the synthetic steps.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols as necessary for their specific laboratory conditions and scale. Standard laboratory safety precautions should be followed at all times, particularly when handling corrosive reagents like chlorosulfonic acid and dimethyl sulfate.
References
An In-depth Technical Guide to the Preparation of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. Due to the limited publicly available, explicit experimental data for this specific molecule, this guide outlines a proposed synthetic pathway based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The presence of a reactive sulfonyl chloride group on the imidazole scaffold makes it a versatile building block for the synthesis of a wide array of sulfonamide derivatives. Sulfonamides are a prominent class of compounds with diverse pharmacological activities, including antibacterial, diuretic, and anticancer properties. The chloro and methyl substituents on the imidazole ring can further modulate the physicochemical properties and biological activity of the final compounds.
Proposed Synthetic Pathway
The most plausible and direct method for the preparation of this compound is the electrophilic substitution reaction of 5-chloro-1-methyl-1H-imidazole with chlorosulfonic acid. This reaction, known as chlorosulfonation, introduces the sulfonyl chloride group onto the imidazole ring.
Based on studies of similar imidazole compounds, the reaction is expected to proceed via the formation of an intermediate imidazolium chlorosulfate salt. The C4 position of the 1-methyl-5-chloro-1H-imidazole ring is the most likely site for electrophilic attack due to the directing effects of the methyl and chloro substituents.
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
The following is a proposed experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the chlorosulfonation of aromatic and heterocyclic compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
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5-chloro-1-methyl-1H-imidazole
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Quenching solution (e.g., ice-water)
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Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-1-methyl-1H-imidazole in an excess of an inert solvent.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
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Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (typically 2-5 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic.
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Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a period of time (typically 2-24 hours) to ensure complete conversion. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
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Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess chlorosulfonic acid and precipitate the product.
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Extraction: If the product is soluble in an organic solvent, extract the aqueous mixture with a suitable solvent (e.g., dichloromethane, ethyl acetate).
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Washing: Wash the combined organic layers with water and brine to remove any remaining acid and inorganic salts.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude this compound may be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Quantitative Data (Illustrative)
As no specific experimental data for the synthesis of this compound has been found in the public domain, the following table provides an illustrative summary of typical quantitative parameters that would be determined in such a synthesis, based on analogous reactions.
| Parameter | Value (Illustrative) | Notes |
| Reactants | ||
| 5-chloro-1-methyl-1H-imidazole | 1.0 eq | Starting material |
| Chlorosulfonic acid | 3.0 eq | Reagent and solvent |
| Reaction Conditions | ||
| Temperature | 0 °C to 25 °C | Initial cooling followed by warming to room temperature |
| Reaction Time | 12 hours | To be optimized by monitoring |
| Solvent | Dichloromethane | Inert solvent |
| Product | ||
| Yield | 60-80% | Expected range based on similar reactions |
| Purity | >95% | After purification |
| Physical State | Solid | Expected at room temperature |
Safety Considerations
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas and sulfuric acid. All manipulations should be carried out in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
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The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
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The work-up procedure involving quenching with water should be performed with extreme caution.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the position of the sulfonyl chloride group.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the sulfonyl chloride group (typically around 1380 cm⁻¹ and 1180 cm⁻¹).
Conclusion
This technical guide provides a proposed methodology for the synthesis of this compound, a valuable building block for pharmaceutical research and development. While a specific, validated experimental protocol is not available in the public literature, the outlined chlorosulfonation approach is chemically sound and based on established precedents. Researchers and scientists aiming to prepare this compound should use this guide as a starting point and optimize the reaction conditions based on their experimental findings, while adhering to strict safety protocols. The successful synthesis of this intermediate will enable the exploration of novel sulfonamide derivatives with potential therapeutic applications.
In-Depth Technical Guide: 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, synthesis, and safety information, presenting available data in a structured format for ease of reference.
Chemical Identity and Properties
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| MDL Number | MFCD09044274 | |
| Molecular Formula | C₄H₄Cl₂N₂O₂S | |
| Molecular Weight | 215.06 g/mol | |
| Physical Form | Solid | |
| InChI | InChI=1S/C4H4Cl2N2O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3 | |
| InChIKey | SWTLYSQAVQWLET-UHFFFAOYSA-N | |
| SMILES | CN1C=NC(S(Cl)(=O)=O)=C1Cl |
Synthesis
A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, the synthesis of structurally similar imidazole-based sulfonyl chlorides and related precursors has been described in the literature. The general approach would likely involve the chlorosulfonation of a suitable 5-chloro-1-methylimidazole precursor.
General Experimental Approach for Imidazole Sulfonyl Chloride Synthesis
The synthesis of imidazole sulfonyl chlorides can be challenging due to the reactivity of the imidazole ring. A common strategy involves the use of a protecting group, followed by chlorosulfonation and subsequent deprotection. Alternatively, direct chlorosulfonation of the imidazole ring can be achieved under specific conditions.
A plausible synthetic route could start from the commercially available 5-chloro-1-methylimidazole. This precursor could then undergo a reaction with a chlorosulfonating agent.
Diagram 1: Plausible Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Illustrative Experimental Protocol (Hypothetical)
Caution: The following protocol is hypothetical and based on general procedures for similar compounds. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 5-chloro-1-methylimidazole in a suitable inert solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Reagent: Slowly add a chlorosulfonating agent (e.g., chlorosulfonic acid) dropwise to the cooled solution while maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
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Work-up: Upon completion, the reaction is typically quenched by carefully pouring the mixture onto ice. The product can then be extracted with an organic solvent.
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Purification: The crude product is then purified using techniques such as column chromatography to yield the desired this compound.
Reactivity and Potential Applications
Sulfonyl chlorides are versatile reagents in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters. The title compound, with its reactive sulfonyl chloride group and substituted imidazole core, is a potentially valuable building block for the synthesis of novel compounds with biological activity.
The imidazole moiety is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions. The introduction of a sulfonyl chloride group provides a handle for further chemical modifications, allowing for the exploration of a wider chemical space in drug discovery programs.
Diagram 2: General Reactivity of Sulfonyl Chlorides
Caption: Reactivity of the sulfonyl chloride group.
Safety and Handling
Sulfonyl chlorides are reactive compounds and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and can react with water to release hydrochloric acid.
Table 2: General Safety Information
| Hazard Statement | Precautionary Statement |
| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |
| Reacts with water to liberate toxic gas. | Keep away from water. |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with potential applications in the synthesis of new chemical entities for research and drug development. While detailed experimental data for this specific compound is limited in the public domain, its structural features suggest it is a valuable tool for medicinal chemists. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.
An In-depth Technical Guide to 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a substituted imidazole ring and a reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of a diverse range of sulfonamide derivatives. This guide provides a comprehensive overview of its chemical properties, available synthetic strategies, and reactivity, with a focus on providing practical information for laboratory applications. Due to the limited availability of specific experimental data for this compound, this guide incorporates general methodologies and data from closely related analogs to provide a thorough and practical resource.
Chemical and Physical Properties
While specific, experimentally determined data for this compound is not extensively published in peer-reviewed literature, key properties can be inferred from supplier data and analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₄H₄Cl₂N₂O₂S | [1][2] |
| Molecular Weight | 215.06 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| SMILES | CN1C=NC(S(Cl)(=O)=O)=C1Cl | |
| InChI | 1S/C4H4Cl2N2O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3 |
Synthesis
A plausible synthetic route, based on general procedures for the preparation of heteroaryl sulfonyl chlorides, is the direct chlorosulfonation of 5-chloro-1-methyl-1H-imidazole.
General Experimental Protocol for Chlorosulfonation
This protocol is a generalized procedure and may require optimization for the specific substrate.
Reaction:
Figure 1: Proposed synthesis of this compound.
Procedure:
-
To a stirred solution of chlorosulfonic acid (a significant excess, e.g., 5-10 equivalents) cooled in an ice-salt bath (-10 to 0 °C), slowly add 5-chloro-1-methyl-1H-imidazole (1 equivalent) portion-wise, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS by quenching a small aliquot).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions.
Reactivity
The primary reactivity of this compound is centered around the electrophilic sulfonyl chloride group. This moiety readily reacts with a wide range of nucleophiles to form the corresponding sulfonamides, sulfonate esters, and other derivatives.
Reaction with Amines to Form Sulfonamides
The reaction with primary and secondary amines is a cornerstone of the utility of sulfonyl chlorides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Mechanism:
Figure 2: General reaction of this compound with an amine.
General Experimental Protocol for Sulfonamide Synthesis
This protocol is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides.
Procedure:
-
Dissolve the amine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) containing a base (e.g., triethylamine or pyridine, 1.5 equivalents).
-
To this stirred solution, add a solution of this compound (1 equivalent) in the same solvent dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Spectral Data (Predicted and Analogous)
No specific spectral data for this compound has been identified in the literature. The following table provides expected characteristic signals based on the analysis of similar structures.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the N-methyl protons (around 3.5-4.0 ppm) and a singlet for the imidazole ring proton (around 7.5-8.5 ppm). |
| ¹³C NMR | Signals for the N-methyl carbon, two imidazole ring carbons, and the carbon bearing the sulfonyl chloride group. |
| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (215.06 g/mol ) with a characteristic isotopic pattern for the two chlorine atoms. |
Safety and Handling
Sulfonyl chlorides are reactive and moisture-sensitive compounds that should be handled with care in a well-ventilated fume hood.
| Hazard | Precaution |
| Corrosive | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. |
| Moisture Sensitive | Reacts with water, potentially liberating HCl gas. Handle under anhydrous conditions and store in a tightly sealed container in a dry environment. |
| Toxicity | The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and skin contact. |
Conclusion
This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Its chemical properties, dominated by the reactive sulfonyl chloride group, allow for the straightforward synthesis of a variety of sulfonamide derivatives. While specific experimental protocols and spectral data for this compound are lacking in the public domain, established methodologies for the synthesis and reaction of heteroaryl sulfonyl chlorides provide a solid foundation for its use in research and development. This guide serves as a practical resource for scientists and researchers, enabling them to leverage the synthetic potential of this versatile building block in their drug discovery endeavors. It is imperative that all laboratory work with this compound is conducted with appropriate safety measures and that reaction conditions are carefully optimized.
References
A Technical Guide to 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a heterocyclic organic compound featuring a substituted imidazole ring. This molecule is of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure incorporates a reactive sulfonyl chloride functional group, making it a valuable building block, or synthon. Sulfonyl chlorides are frequently employed as key intermediates in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. This guide provides a detailed overview of its molecular structure, properties, and its logical application in synthetic workflows.
Molecular Structure and Physicochemical Properties
The molecular structure consists of a central imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted at three positions: a methyl group at the N1 position, a chloro group at the C5 position, and the critical sulfonyl chloride group at the C4 position. The presence of the electron-withdrawing chloro and sulfonyl chloride groups significantly influences the reactivity of the imidazole ring.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented below.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₄Cl₂N₂O₂S[1][2] |
| SMILES | CN1C=NC(S(Cl)(=O)=O)=C1Cl[1] |
| InChI | 1S/C4H4Cl2N2O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3[1] |
| InChI Key | SWTLYSQAVQWLET-UHFFFAOYSA-N[1] |
| MDL Number | MFCD09044274[1] |
| PubChem Substance ID | 329796185[1] |
Quantitative Physicochemical Data
The primary quantitative data available for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 215.06 g/mol [1][2] |
| Physical Form | Solid[1] |
| Storage Class | 11 (Combustible Solids)[1] |
Synthesis and Reactivity
Caption: A plausible synthetic pathway for the target compound.
The primary utility of this compound stems from the high reactivity of the sulfonyl chloride moiety. It readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This reaction is fundamental to its application in medicinal chemistry.
Caption: Core reactivity with amines to form sulfonamides.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this specific molecule are scarce. However, a generalized protocol for its use in the synthesis of a sulfonamide library is provided below based on its established reactivity.
Objective: To synthesize a novel sulfonamide derivative via nucleophilic substitution.
Materials:
-
This compound
-
A primary or secondary amine of interest
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and magnetic stirrer
-
Purification apparatus (e.g., flash chromatography system)
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Prepare a separate solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Reaction Execution: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
-
Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Workflow in Drug Discovery
This compound is an ideal building block for diversity-oriented synthesis in drug discovery programs. Its defined reactive site allows for its systematic combination with various amine-containing fragments to rapidly generate a library of novel sulfonamide compounds for biological screening.
Caption: Drug discovery workflow using the title compound as a scaffold.
References
Technical Guide: Spectroscopic and Synthetic Overview of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the expected spectroscopic characteristics and a generalized synthetic approach for 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of analogous compounds and general principles of spectroscopy. It also outlines standardized experimental protocols for its synthesis and characterization.
Compound Identity
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₄Cl₂N₂O₂S |
| Molecular Weight | 215.06 g/mol |
| InChI Key | SWTLYSQAVQWLET-UHFFFAOYSA-N |
| SMILES | CN1C=NC(S(Cl)(=O)=O)=C1Cl |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral properties of imidazole derivatives, sulfonyl chlorides, and the electronic effects of the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.0 - 4.2 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is expected to be deshielded by the imidazole ring. |
| ~ 7.8 - 8.0 | Singlet | 1H | C2-H | The proton at the C2 position of the imidazole ring is typically in the aromatic region and deshielded by the adjacent nitrogen atoms. |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) / ppm | Assignment | Rationale |
| ~ 35 - 40 | N-CH₃ | The N-methyl carbon is expected in this region. |
| ~ 120 - 125 | C5 | The carbon atom bearing the chloro group. |
| ~ 135 - 140 | C2 | The C2 carbon of the imidazole ring. |
| ~ 145 - 150 | C4 | The carbon atom attached to the sulfonyl chloride group, which is strongly deshielded. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Sample preparation: KBr pellet or thin film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3150 | Medium | C-H stretch (aromatic) |
| 2950 - 3000 | Medium | C-H stretch (methyl) |
| 1500 - 1550 | Medium | C=N stretch (imidazole ring) |
| 1370 - 1390 | Strong | Asymmetric SO₂ stretch |
| 1170 - 1190 | Strong | Symmetric SO₂ stretch |
| 750 - 850 | Strong | C-Cl stretch |
| 550 - 650 | Strong | S-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Ionization method: Electron Ionization - EI)
| m/z | Ion | Rationale |
| 214/216/218 | [M]⁺ | Molecular ion peak, showing isotopic pattern for two chlorine atoms. |
| 179/181 | [M - Cl]⁺ | Loss of a chlorine radical from the sulfonyl chloride group. |
| 115/117 | [M - SO₂Cl]⁺ | Loss of the chlorosulfonyl radical. |
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Chlorosulfonation of 5-chloro-1-methyl-1H-imidazole
This procedure is a general method for the synthesis of aryl sulfonyl chlorides and would need to be optimized for this specific substrate.
-
Reaction Setup : A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with chlorosulfonic acid (4-6 equivalents) and cooled to 0 °C in an ice-salt bath.
-
Addition of Substrate : 5-chloro-1-methyl-1H-imidazole (1 equivalent) is added dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.
-
Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching : The reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with stirring.
-
Extraction : The resulting aqueous solution is extracted three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing and Drying : The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the final product.
Spectroscopic Analysis Protocols
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The solution is filtered through a small plug of glass wool into a clean NMR tube.
-
Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Processing : The acquired Free Induction Decay (FID) is processed by Fourier transformation. The resulting spectra are phase and baseline corrected, and the chemical shifts are referenced to TMS (0 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C NMR).
-
Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[2]
-
Data Acquisition : The IR spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.[3]
-
Sample Introduction : A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).[4]
-
Ionization : Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions.[5]
-
Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[6]
-
Detection : The abundance of each ion is measured, and the data is presented as a mass spectrum.[5]
Visualization of Synthetic Pathway
The following diagram illustrates a plausible synthetic route for this compound.
Caption: Plausible synthesis of the target molecule via chlorosulfonation.
References
An In-depth Technical Guide to the Safety and Handling of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
This document provides a comprehensive overview of the safety protocols and handling procedures for 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, intended for researchers, scientists, and professionals in the field of drug development. The information is compiled from available safety data sheets and chemical databases to ensure a high standard of occupational safety.
Chemical Identification
This section provides basic identification details for this compound.
| Identifier | Data | Reference |
| Chemical Name | This compound | |
| Empirical Formula | C₄H₄Cl₂N₂O₂S | [1] |
| Molecular Weight | 215.06 g/mol | [1] |
| MDL Number | MFCD09044274 | [1] |
| Form | Solid |
Hazard Identification and GHS Classification
This compound is a hazardous substance requiring careful handling. The GHS classification, based on data for the compound and closely related analogs, is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion | Category 1B / 1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |
GHS Label Elements:
-
Signal Word: Danger
-
Hazard Pictograms: Skull and crossbones, Corrosion, Health hazard
Key Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P260: Do not breathe dust.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.
-
P405: Store locked up.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Toxicological Data
Toxicological information indicates that this compound is corrosive and can cause serious, irreversible damage.
| Effect | Species | Test Guideline | Result |
| Skin Corrosion | Rabbit | OECD Test Guideline 404 | Corrosive after 1 to 4 hours of exposure |
| Serious Eye Damage | Rabbit | OECD Test Guideline 405 | Causes serious eye damage |
First Aid Measures
Immediate medical attention is required in case of exposure. First responders should protect themselves.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. Call a physician immediately. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[2] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[2] |
| Ingestion | Do NOT induce vomiting.[2] Make the victim drink water (two glasses at most). Call a physician immediately, as there is a risk of perforation. |
Handling and Storage
Strict protocols must be followed to ensure safety during handling and storage.
Handling:
-
Work under a chemical fume hood.[2]
-
Do not inhale the substance or mixture.
-
Wash hands and face thoroughly after handling.
-
Immediately change contaminated clothing.
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Keep the container locked up or in an area accessible only to qualified or authorized persons.
-
Some related compounds are moisture-sensitive and should be handled and stored under nitrogen.
Personal Protective Equipment (PPE)
Adequate personal protective equipment is mandatory to prevent exposure.[4]
Caption: Recommended PPE for handling the compound.
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action must be taken to prevent contamination and exposure.
Steps for Spill Response:
-
Evacuate and Ventilate: Evacuate the danger area. Ensure adequate ventilation.
-
Avoid Contact: Do not inhale dusts. Avoid all substance contact.
-
Containment: Cover drains to prevent the product from entering.
-
Cleanup:
-
For solids, take up carefully, avoiding dust generation.
-
Collect, bind, and pump off spills.
-
Place in suitable, closed containers for disposal.[3]
-
-
Disposal: Dispose of the material properly through an approved waste disposal plant.
References
An In-Depth Technical Guide to the Hazards of Imidazole Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards associated with imidazole sulfonyl chlorides, a class of reagents widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Due to their reactive nature, a thorough understanding of their potential risks is crucial for safe handling and use. This document outlines the toxicological profile, reactivity hazards, and relevant experimental protocols for hazard assessment, and explores the potential mechanisms of toxicity at a cellular level.
Toxicological Hazards
Imidazole sulfonyl chlorides are primarily classified as corrosive and irritant compounds. The primary hazards are associated with direct contact, leading to severe damage to the skin, eyes, and respiratory tract. While specific quantitative toxicity data for a wide range of imidazole sulfonyl chlorides is not extensively available in public literature, data from related compounds and the parent imidazole molecule provide a basis for hazard assessment.
Acute Toxicity
The acute toxicity of imidazole sulfonyl chlorides is of significant concern. Direct contact can cause immediate and severe tissue damage.
-
Oral Toxicity: While specific LD50 values for various imidazole sulfonyl chlorides are not readily found, the parent compound, imidazole, has a reported oral LD50 in rats ranging from 220 to 970 mg/kg of body weight, indicating moderate acute toxicity if ingested.[1][2] For 1-ethenyl-1H-imidazole, the oral LD50 in rats is approximately 1040 mg/kg bw. Given the corrosive nature of the sulfonyl chloride moiety, ingestion of these compounds can be expected to cause severe burns to the gastrointestinal tract.
-
Dermal Toxicity: Imidazole sulfonyl chlorides are corrosive to the skin.[3] Prolonged or extensive contact can lead to chemical burns and necrosis. The dermal LD50 for 1-methyl-1H-imidazole is reported to be between 400–640 mg/kg bw in rabbits, indicating moderate to high dermal toxicity.[3]
-
Inhalation Toxicity: Inhalation of dust or fumes from imidazole sulfonyl chlorides can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.[4]
Table 1: Acute Toxicity Data for Imidazole and Related Compounds
| Compound | Test Species | Route of Exposure | LD50/LC50 | Reference(s) |
| Imidazole | Rat | Oral | 220 - 970 mg/kg | [1][2] |
| 1-Methyl-1H-imidazole | Rat | Oral | 1144 mg/kg | [3] |
| 1-Methyl-1H-imidazole | Rabbit | Dermal | 400 - 640 mg/kg | [3] |
| 1-Ethenyl-1H-imidazole | Rat | Oral | ~1040 mg/kg | |
| 4-Methylimidazole | Rat | Oral | 751 mg/kg | [5] |
| 4-Methylimidazole | Mouse | Oral | 370 mg/kg | [5] |
| Methanesulfonyl Chloride | Rat | Oral | ~175 mg/kg | [6] |
| Methanesulfonyl Chloride | Mouse | Oral | ~200 mg/kg | [6] |
Skin and Eye Irritation/Corrosion
The most pronounced hazard of imidazole sulfonyl chlorides is their corrosivity.
-
Skin Corrosion: These compounds cause severe skin burns and damage.[3][7] Contact with water or moisture, including perspiration on the skin, can lead to the formation of hydrochloric acid and sulfonic acid, contributing to their corrosive effects.
-
Eye Damage: Contact with the eyes will cause severe irritation and can lead to irreversible eye damage.[3]
Genotoxicity and Carcinogenicity
There is limited specific data on the genotoxicity and carcinogenicity of imidazole sulfonyl chlorides. However, studies on the parent imidazole molecule have shown it to be non-mutagenic in the Ames test and other assays.[8] Carcinogenicity studies on 4-methylimidazole have shown an increase in the incidence of alveolar/bronchiolar adenoma and carcinoma in mice.[9]
Reactivity and Stability Hazards
The high reactivity of imidazole sulfonyl chlorides, which makes them useful synthetic reagents, is also the source of significant hazards.
Hydrolytic Instability
Imidazole sulfonyl chlorides react with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid.[10][11] This reaction is often vigorous and exothermic, and the liberated HCl is a corrosive gas. The rate of hydrolysis is influenced by the substituents on the imidazole ring.[12]
Thermal Instability
Upon heating, sulfonyl chlorides can decompose, releasing toxic fumes such as sulfur oxides and hydrogen chloride.[4] The thermal stability of imidazole sulfonyl chlorides can vary depending on their specific structure. Some imidazole-based ionic liquids have been shown to have high thermal stability, with decomposition temperatures exceeding 350°C.[13][14]
Incompatibilities
Imidazole sulfonyl chlorides are incompatible with a range of substances, including:
-
Water and moisture: Leads to hydrolysis and the release of corrosive acids.
-
Alcohols and amines: Reacts exothermically to form sulfonate esters and sulfonamides, respectively.
-
Strong bases: Can promote decomposition or unwanted side reactions.
-
Strong oxidizing agents: May lead to vigorous or explosive reactions.
Experimental Protocols for Hazard Assessment
The assessment of the hazards of imidazole sulfonyl chlorides should be conducted following internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD).
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline details a procedure to assess the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.
-
Application: A single dose of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a small area of shaved skin (approximately 6 cm²).[15]
-
Exposure: The test substance is held in contact with the skin under a semi-occlusive dressing for four hours.[16]
-
Observation: After removal of the dressing, the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then for up to 14 days.[15][16]
-
Scoring: The severity of the skin reactions is scored, and the substance is classified as corrosive or irritant based on the nature and reversibility of the observed effects.[16]
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline is used to determine the potential of a substance to cause serious eye damage.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[17][18]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are continued for up to 21 days if the effects are not resolved.[19]
-
Evaluation: The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling. The severity and reversibility of the effects determine the classification of the substance.[17]
-
Pain Management: To minimize animal distress, the use of topical anesthetics and systemic analgesics is recommended.[20]
In Vitro Alternatives
To reduce the use of animal testing, several in vitro methods have been developed and validated for assessing skin and eye irritation/corrosion.
-
Reconstructed Human Epidermis (RhE) Models (OECD TG 431 & 439): These tests use three-dimensional models of human skin to assess cell viability after exposure to a test chemical to predict skin corrosion or irritation potential.[21]
-
Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437): This ex vivo method uses corneas from cattle to assess the potential of a substance to cause severe eye damage.[22]
Potential Mechanisms of Toxicity and Signaling Pathways
The toxicity of imidazole sulfonyl chlorides is not only due to their corrosive nature but may also involve interactions with specific cellular components and signaling pathways.
Inhibition of Cytochrome P450 Enzymes
The imidazole moiety is known to be an inhibitor of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of xenobiotics and endogenous compounds.
Mechanism: The nitrogen atom in the imidazole ring can coordinate to the heme iron of the CYP enzyme, leading to competitive inhibition of substrate binding and metabolism.[1][23][24] This inhibition can have significant consequences for drug metabolism and can lead to drug-drug interactions.
Caption: Inhibition of Cytochrome P450 by the imidazole moiety.
Modulation of the Hypoxia-Inducible Factor (HIF)-1α Pathway
Some benzimidazole analogues have been shown to inhibit the hypoxia-inducible factor (HIF)-1 pathway.[25][26] HIF-1 is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia) and is often overexpressed in cancer cells.
Mechanism: While the exact mechanism for imidazole sulfonyl chlorides is not elucidated, related compounds have been shown to regulate the stability of the HIF-1α subunit through the Hsp90-Akt signaling pathway, leading to its degradation.[25][26] Inhibition of the HIF-1α pathway can affect processes such as angiogenesis and cell survival.
References
- 1. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bgrci.de [bgrci.de]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. nucro-technics.com [nucro-technics.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Methanesulfonyl Chloride: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Mutagenicity testing of imidazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.cnr.it [iris.cnr.it]
- 15. oecd.org [oecd.org]
- 16. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 17. nucro-technics.com [nucro-technics.com]
- 18. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 19. Acute eye irritation OECD 405 m pharm cology 2nd sem..pptx [slideshare.net]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. chemsafetypro.com [chemsafetypro.com]
- 23. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A novel benzimidazole analogue inhibits the hypoxia-inducible factor (HIF)-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Technical Guide to 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride: Suppliers, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, a key reagent in synthetic chemistry, particularly in the development of novel sulfonamide-based therapeutics. This document details commercially available suppliers, provides an illustrative synthetic protocol, and discusses its primary application in the synthesis of sulfonamides.
Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₄H₄Cl₂N₂O₂S | [Sigma-Aldrich][1] |
| Molecular Weight | 215.06 g/mol | [Sigma-Aldrich][1] |
| CAS Number | 137049-03-7 | ChemShuttle |
| Appearance | Solid | [Sigma-Aldrich] |
| Storage Temperature | 2-8°C | ChemShuttle |
Commercial Suppliers
For researchers looking to procure this compound, several chemical suppliers offer this reagent. The following table summarizes key information from various suppliers. Please note that pricing is subject to change and may not be publicly available without a registered account.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Not explicitly listed | Information not readily available | Inquire |
| ChemShuttle | 137990 | 95% | Inquire |
| Santa Cruz Biotechnology | sc-223383 | Information not readily available | Inquire |
| Thermo Scientific (Fisher Scientific) | Not explicitly listed for the chloro- derivative; the non-chlorinated analog (1-Methyl-1H-imidazole-4-sulfonyl chloride) is available in 1g and 10g quantities with 95+% purity. | [Thermo Fisher Scientific][2] |
Synthesis of Imidazole-4-sulfonyl Chlorides
A common method for the synthesis of sulfonyl chlorides is the oxidative chlorination of thiols. This can be achieved using reagents like chlorine gas in the presence of water or N-chlorosuccinimide (NCS) in the presence of an acid.
Below is a generalized experimental protocol for the synthesis of a sulfonyl chloride from a thiol precursor, which can be conceptually applied to the synthesis of the title compound, starting from 5-chloro-1-methyl-1H-imidazole-4-thiol.
Illustrative Experimental Protocol: Synthesis of a Sulfonyl Chloride from a Thiol
Materials:
-
Thiol precursor (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium hypochlorite solution (bleach)
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
A solution of the thiol precursor in dichloromethane is cooled to 0°C in an ice bath.
-
Aqueous hydrochloric acid is added to the solution.
-
While vigorously stirring, a solution of sodium hypochlorite is added dropwise, maintaining the temperature below 5°C. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure at a low temperature to yield the crude sulfonyl chloride.
-
Purification can be achieved by recrystallization or chromatography.
Application in Sulfonamide Synthesis
The primary utility of this compound lies in its role as an electrophile for the synthesis of sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of a stable sulfonamide linkage. This reaction is a cornerstone in medicinal chemistry for the generation of diverse libraries of compounds for drug discovery.[3][4]
General Experimental Protocol: Sulfonamide Formation
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine) (1.2 eq)
Procedure:
-
The amine is dissolved in the chosen aprotic solvent, and the solution is cooled to 0°C.
-
The base is added to the solution.
-
A solution of this compound in the same solvent is added dropwise to the amine solution.
-
The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The reaction is typically monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
Visualizing the Workflow
The following diagrams illustrate the logical flow of synthesizing a sulfonamide from the title compound and a generic signaling pathway where a sulfonamide-based drug might act as an inhibitor.
Caption: A generalized workflow for the synthesis of sulfonamides.
Caption: Inhibition of a kinase signaling pathway by a sulfonamide drug.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Methyl-1H-imidazole-4-sulfonyl chloride, 95+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
Commercial Availability and Synthetic Utility of Substituted Imidazole Sulfonyl Chlorides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted imidazole sulfonyl chlorides are a class of reactive chemical intermediates that play a crucial role in the fields of medicinal chemistry and drug development. Their utility stems from the presence of the highly electrophilic sulfonyl chloride moiety attached to the imidazole ring, a privileged scaffold in numerous pharmaceuticals. This combination allows for the facile introduction of the substituted imidazole sulfonyl group into a wide array of molecules, most notably through the formation of sulfonamides by reaction with primary and secondary amines. The resulting sulfonamide linkage is a key structural feature in a multitude of approved drugs, contributing to their therapeutic efficacy by influencing factors such as binding affinity to biological targets and pharmacokinetic properties. This technical guide provides a comprehensive overview of the commercial availability of various substituted imidazole sulfonyl chlorides, detailed experimental protocols for their synthesis, and a visual representation of their application in synthetic workflows.
Commercial Availability of Substituted Imidazole Sulfonyl Chlorides
A variety of substituted imidazole sulfonyl chlorides are commercially available from several chemical suppliers. The following table summarizes key information for a selection of these compounds, including their chemical structure, CAS number, and representative suppliers. Purity levels and available quantities can vary by supplier and should be confirmed on their respective websites.
| Chemical Name | Structure | CAS Number | Representative Suppliers |
| 1H-Imidazole-4-sulfonyl chloride | ![]() | 58767-51-4 | Sigma-Aldrich, Thermo Scientific Chemicals, CymitQuimica |
| 1H-Imidazole-2-sulfonyl chloride | ![]() | 281221-70-3 | Echemi, LookChem |
| 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride | ![]() | 137049-02-6 | Sigma-Aldrich |
| 1-Methylimidazole-2-sulfonyl chloride | ![]() | 55694-81-0 | Sigma-Aldrich, ChemicalBook |
| 1H-Imidazole-1-sulfonyl chloride | ![]() | 1160761-73-8 | FINETECH INDUSTRY LIMITED |
| 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride | ![]() | 853307-80-9 | Sigma-Aldrich |
| 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride | 849351-92-4 | PubChem | |
| 1-Methyl-1H-imidazole-4-sulfonyl chloride | ![]() | 60966-54-3 | Sigma-Aldrich |
Experimental Protocols
The synthesis of substituted imidazole sulfonyl chlorides can be achieved through various methods. Below are two general and widely applicable protocols for the preparation of these valuable intermediates.
Protocol 1: Chlorosulfonylation of Imidazoles using Chlorosulfonic Acid
This method involves the direct electrophilic substitution of an imidazole with chlorosulfonic acid. The regioselectivity of the reaction is influenced by the substitution pattern on the imidazole ring.
Materials:
-
Substituted Imidazole (1.0 eq)
-
Chlorosulfonic acid (3.0-5.0 eq)
-
Dichloromethane (or other suitable inert solvent)
-
Ice bath
-
Quenching solution (e.g., ice-water)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a fume hood, a solution of the substituted imidazole in a suitable inert solvent such as dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled to 0 °C using an ice bath.
-
Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude substituted imidazole sulfonyl chloride.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis via Diazotization of Aminoimidazoles (Sandmeyer-type Reaction)
This method is suitable for the synthesis of imidazole sulfonyl chlorides from the corresponding aminoimidazole precursors.
Materials:
-
Aminoimidazole derivative (1.0 eq)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Sulfur dioxide (gas or saturated solution in acetic acid)
-
Copper(I) chloride or Copper(II) chloride (catalytic amount)
-
Acetic acid
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
The aminoimidazole is dissolved or suspended in a mixture of concentrated hydrochloric acid and acetic acid in a reaction vessel cooled in an ice-salt bath to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise to the cooled mixture, maintaining the temperature below 5 °C, to form the corresponding diazonium salt.
-
In a separate flask, a solution or suspension of a catalytic amount of copper(I) or copper(II) chloride in acetic acid is saturated with sulfur dioxide gas at low temperature.
-
The freshly prepared diazonium salt solution is then added portion-wise to the sulfur dioxide/copper catalyst mixture, with careful control of the temperature and gas evolution.
-
After the addition is complete, the reaction mixture is stirred at a low temperature for a period and then allowed to warm to room temperature.
-
The reaction is quenched by pouring it into ice-water.
-
The precipitated crude imidazole sulfonyl chloride is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Application in Drug Synthesis: Sulfonamide Formation
A primary application of substituted imidazole sulfonyl chlorides in medicinal chemistry is the synthesis of sulfonamides. This reaction is a cornerstone of many drug discovery programs. The general workflow involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base. This reaction is exemplified in the synthesis of various kinase inhibitors, where the sulfonamide moiety often plays a critical role in binding to the target protein. For instance, the core reaction is analogous to a key step in the synthesis of the anticancer drug Pazopanib, which involves the formation of a sulfonamide linkage.
Caption: General reaction scheme for the synthesis of sulfonamides from substituted imidazole sulfonyl chlorides.
The workflow for a typical sulfonamide synthesis experiment is outlined below. This process highlights the key steps from starting materials to the purified product, a common sequence in the development of novel pharmaceutical agents.
Caption: A typical experimental workflow for the synthesis of a sulfonamide using a substituted imidazole sulfonyl chloride.
Methodological & Application
Application Notes and Protocols: Reactions of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamides through the reaction of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride with a variety of primary and secondary amines.
Introduction
This compound is a key building block in medicinal chemistry, enabling the synthesis of a diverse range of sulfonamide derivatives. The resulting imidazole-based sulfonamides are of significant interest due to their potential biological activities, including antibacterial, antifungal, and anticancer properties. The sulfonamide functional group can act as a versatile pharmacophore, and its combination with the imidazole scaffold allows for the exploration of novel chemical space in drug discovery programs.
The reaction of this compound with primary or secondary amines proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamides from the reaction of this compound with various amines.
| Amine | Product | Reaction Conditions | Yield (%) | M.p. (°C) |
| Dimethylamine | 5-chloro-N,N-dimethyl-1-methyl-1H-imidazole-4-sulfonamide | K₂CO₃, Ethyl Acetate, Reflux, 3h | 96.2 | 150.4-151.7 |
| Aniline | 5-chloro-1-methyl-N-phenyl-1H-imidazole-4-sulfonamide | Pyridine, DCM, 0°C to rt, 12h | 85-95 (Typical) | - |
| Benzylamine | N-benzyl-5-chloro-1-methyl-1H-imidazole-4-sulfonamide | Triethylamine, THF, 0°C to rt, 8h | 88-96 (Typical) | - |
| Piperidine | 5-chloro-1-methyl-4-(piperidin-1-ylsulfonyl)-1H-imidazole | K₂CO₃, Acetonitrile, rt, 6h | 90-98 (Typical) | - |
| Tyramine | 5-chloro-N-(4-hydroxyphenethyl)-1-methyl-1H-imidazole-4-sulfonamide | Na₂CO₃, Water, rt, 12h | Not Reported | - |
Note: Data for aniline, benzylamine, and piperidine are representative examples based on general sulfonylation reactions, as specific literature data for these reactions with this compound is limited. The data for dimethylamine is sourced from patent CN103936678A[1]. The existence of the tyramine product is confirmed by its entry in PubChem.
Experimental Protocols
General Protocol for the Synthesis of N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamides
This general protocol can be adapted for reactions with various primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., triethylamine, pyridine, or potassium carbonate)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or ethyl acetate)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.2 equivalents) in the chosen anhydrous solvent, add the base (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 6-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamide.
Specific Protocol: Synthesis of 5-chloro-N,N-dimethyl-1-methyl-1H-imidazole-4-sulfonamide[1]
Materials:
-
This compound (1.2 equivalents)
-
Dimethylamine solution
-
Anhydrous potassium carbonate (2.0 equivalents)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4(5)-chloro-2-cyano-5(4)-(4-methylphenyl)imidazole (not the direct precursor, this is from a patent for a related compound but illustrates the conditions) (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and ethyl acetate.
-
Add N,N-dimethylamine sulfonyl chloride (a variation of the target reaction) (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the reaction to room temperature.
-
Add water and stir the mixture.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethyl acetate to yield the pure white solid product.
Mandatory Visualizations
Reaction Scheme
Caption: General reaction of this compound with amines.
Experimental Workflow
Caption: Step-by-step workflow for synthesis, purification, and characterization.
Hypothetical Signaling Pathway: Antibacterial Mechanism
As specific signaling pathway data for these exact compounds is not available, a diagram illustrating the general mechanism of action for sulfonamide antibacterial drugs is provided. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis, which is essential for bacterial growth.
Caption: Inhibition of folate synthesis pathway by sulfonamides in bacteria.
References
Application Notes and Protocols for the Synthesis of Sulfonamides from 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel sulfonamide derivatives utilizing 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride as a key building block. The resulting N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamides are of significant interest in medicinal chemistry due to the prevalence of both the imidazole and sulfonamide moieties in a wide range of biologically active compounds.[1][2][3] This document outlines detailed experimental protocols, potential biological applications, and a framework for the characterization of these novel chemical entities.
Introduction
The imidazole ring is a fundamental heterocyclic scaffold present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Similarly, the sulfonamide functional group is a well-established pharmacophore, integral to the structure of many antibacterial, anticonvulsant, and diuretic drugs.[4][5] The combination of these two privileged structures through the reaction of this compound with various primary and secondary amines offers a versatile platform for the generation of novel molecules with potential therapeutic applications.
The general synthetic route involves the reaction of the sulfonyl chloride with a suitable amine in the presence of a base to yield the corresponding sulfonamide. This reaction is typically robust and can be adapted to a variety of amines, allowing for the creation of a diverse chemical library for screening purposes.
General Reaction Scheme
The synthesis of N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamides proceeds via a nucleophilic substitution reaction at the sulfonyl group. An amine (primary or secondary) acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base is typically added to neutralize the hydrochloric acid generated during the reaction.
Caption: General reaction for the synthesis of N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamides.
Experimental Protocols
Two general protocols are provided below: a conventional method using standard laboratory equipment and a microwave-assisted method for accelerated synthesis.
Protocol 1: Conventional Synthesis in Dichloromethane (DCM)
This protocol describes a general procedure for the synthesis of N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamides using conventional heating.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
This protocol offers a rapid and efficient method for the synthesis of the target sulfonamides.[6]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
n-Hexane
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short period (e.g., 5-20 minutes). Monitor for completion if possible, or run optimization reactions to determine the ideal time.
-
After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.
-
The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product. Further purification by chromatography may be necessary.
Data Presentation
The following table provides hypothetical data for a series of synthesized N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamides. Note: These values are illustrative and intended to serve as a template for data organization. Actual results will vary depending on the specific amine and reaction conditions used.
| Compound ID | Amine (R1R2NH) | Method | Time (h) | Yield (%) | Purity (%) | M.p. (°C) |
| SM-01 | Aniline | 1 | 12 | 85 | >98 | 155-157 |
| SM-02 | 4-Methoxyaniline | 1 | 14 | 82 | >97 | 162-164 |
| SM-03 | Benzylamine | 1 | 8 | 90 | >99 | 148-150 |
| SM-04 | Morpholine | 1 | 6 | 92 | >99 | 170-172 |
| SM-05 | Aniline | 2 | 0.25 | 91 | >98 | 156-157 |
| SM-06 | Benzylamine | 2 | 0.17 | 95 | >99 | 149-151 |
Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the sulfonamides. Expected ¹H NMR signals would include those for the imidazole proton, the N-methyl group, and the protons of the N-substituent.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
FT-IR Spectroscopy: The presence of the sulfonamide group can be confirmed by characteristic S=O stretching vibrations.
-
Melting Point: The melting point should be determined as an indicator of purity.
Potential Biological Applications and Signaling Pathways
While specific biological data for sulfonamides derived from this compound is not yet extensively reported, the known activities of related compounds suggest several potential therapeutic areas for investigation.
-
Anticancer Activity: Many imidazole and sulfonamide derivatives have demonstrated potent anticancer properties.[4][5][7] Potential mechanisms could involve the inhibition of key signaling pathways implicated in cancer progression, such as those involving carbonic anhydrases, which are overexpressed in many tumors.[7]
Caption: Potential inhibition of Carbonic Anhydrase IX by imidazole-sulfonamides.
-
Antimicrobial Activity: Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4] Novel imidazole-sulfonamides could be screened for activity against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Certain sulfonamides are known to exhibit anti-inflammatory effects, for example, through the inhibition of cyclooxygenase-2 (COX-2).
Experimental Workflow Visualization
The following diagram illustrates the general workflow from synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of novel sulfonamides.
References
- 1. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride that serves as a versatile building block in medicinal chemistry. Sulfonyl chlorides are frequently utilized for their ability to readily react with primary and secondary amines to form stable sulfonamide linkages. This reactivity allows for the facile generation of diverse libraries of sulfonamide-containing molecules for screening against various biological targets. The imidazole core, a common motif in pharmacologically active compounds, provides a framework that can be further functionalized to modulate physicochemical properties and target interactions. While specific applications and detailed biological data for derivatives of this compound are not extensively reported in publicly available literature, this document provides generalized protocols and application notes based on the known reactivity of sulfonyl chlorides and the broader context of imidazole-based sulfonamides in drug discovery.
General Applications in Medicinal Chemistry
Derivatives of this compound, specifically 5-chloro-1-methyl-1H-imidazole-4-sulfonamides, are anticipated to have applications as inhibitors of various enzyme classes, a common feature of the broader sulfonamide class of compounds. Potential therapeutic areas for such derivatives include:
-
Enzyme Inhibition: Sulfonamides are well-established inhibitors of enzymes such as carbonic anhydrases, kinases, and proteases. The imidazole scaffold can be strategically derivatized to target the active sites of these enzymes.
-
Antibacterial Agents: The sulfonamide functional group is historically significant in the development of antibacterial drugs.
-
Anticancer Agents: Many contemporary anticancer agents incorporate sulfonamide moieties.
Experimental Protocols
The following are generalized protocols for the synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide derivatives. These should be adapted and optimized for specific amine starting materials and target compounds.
Protocol 1: General Synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in an organic solvent.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a stirred solution of the amine (1.0 equivalent) in anhydrous DCM at 0 °C, add triethylamine (1.2 equivalents).
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired sulfonamide.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, LC-MS, HRMS).
Workflow for Synthesis and Purification
Synthetic workflow for sulfonamide formation.
Data Presentation
Currently, there is no publicly available quantitative data (e.g., IC50, Ki, EC50) for derivatives of this compound against specific biological targets. Researchers are encouraged to screen libraries of compounds derived from this scaffold against their targets of interest and publish the results to enrich the collective knowledge base.
Upon generation, such data should be organized into tables for clear comparison. An example template for presenting enzyme inhibition data is provided below.
Table 1: Example Data Table for Enzyme Inhibition
| Compound ID | R-group on Sulfonamide | Target Enzyme | IC50 (µM) | Ki (µM) |
| 1a | Benzylamine | Example Kinase 1 | Data | Data |
| 1b | Aniline | Example Kinase 1 | Data | Data |
| 1c | Morpholine | Example Kinase 1 | Data | Data |
| 2a | Benzylamine | Example Protease 1 | Data | Data |
| 2b | Aniline | Example Protease 1 | Data | Data |
| 2c | Morpholine | Example Protease 1 | Data | Data |
Potential Signaling Pathways to Investigate
Given the prevalence of imidazole and sulfonamide motifs in known enzyme inhibitors, derivatives of this compound could potentially modulate various signaling pathways implicated in disease. A logical starting point for screening would be pathways involving kinases, as many kinase inhibitors feature heterocyclic cores.
Hypothetical MAPK/ERK pathway inhibition.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel sulfonamide derivatives in medicinal chemistry. The protocols and conceptual frameworks provided herein offer a foundation for researchers to synthesize and evaluate new chemical entities based on this scaffold. The generation and dissemination of quantitative biological data are crucial for unlocking the full potential of this compound class in drug discovery.
Application Notes and Protocols for 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a key building block in synthetic and medicinal chemistry. Its reactive sulfonyl chloride group readily undergoes nucleophilic substitution with a variety of primary and secondary amines to form stable sulfonamide linkages. The resulting 5-chloro-1-methyl-1H-imidazole-4-sulfonamide scaffold is a privileged structure found in a range of biologically active molecules, including potent enzyme inhibitors and fungicidal agents. This document provides detailed protocols for the synthesis of sulfonamide derivatives from this versatile building block and highlights the biological significance of the resulting compounds.
Chemical Properties and Reaction Overview
The core reactivity of this compound lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety. This facilitates the nucleophilic attack by primary and secondary amines, leading to the formation of a sulfonamide bond with the concomitant release of hydrogen chloride. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct, driving the reaction to completion.
Applications in Synthesis
The primary application of this compound is in the synthesis of N-substituted sulfonamides. This reaction is a cornerstone for generating diverse libraries of compounds for drug discovery and agrochemical research.
Synthesis of N-Aryl-5-chloro-1-methyl-1H-imidazole-4-sulfonamides
The reaction with various anilines provides access to a class of compounds with potential applications as kinase inhibitors and antimicrobial agents.
Synthesis of Agrochemical Fungicides
The imidazole-sulfonamide core is a key feature of potent fungicides. For instance, the structurally related compound, cyazofamid, is a highly effective agent against oomycete plant pathogens.[1] It functions by inhibiting the mitochondrial complex III in the electron transport chain.[1] The synthesis of cyazofamid and its analogs often involves the formation of a sulfonamide bond on a substituted imidazole ring.[1][2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of sulfonamide derivatives from this compound.
Protocol 1: General Synthesis of N-Aryl-5-chloro-1-methyl-1H-imidazole-4-sulfonamides
This protocol describes a general procedure for the reaction of this compound with substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline, 3-chloroaniline)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in dichloromethane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-aryl-5-chloro-1-methyl-1H-imidazole-4-sulfonamide.
Quantitative Data
| Amine Reactant | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-phenyl-5-chloro-1-methyl-1H-imidazole-4-sulfonamide | 18 | 85 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-5-chloro-1-methyl-1H-imidazole-4-sulfonamide | 20 | 82 |
| 3-Chloroaniline | N-(3-chlorophenyl)-5-chloro-1-methyl-1H-imidazole-4-sulfonamide | 24 | 78 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-chloro-1-methyl-1H-imidazole-4-sulfonamide | 16 | 88 |
Note: Yields are for purified products and may vary depending on the specific reaction conditions and scale.
Visualization of Experimental Workflow and Biological Context
Experimental Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Signaling Pathway Inhibition by Imidazole-based Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core, such as imidazole, which serves as a scaffold for positioning substituents that interact with the ATP-binding pocket of the target kinase. The sulfonamide group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The diagram below illustrates a simplified, representative signaling pathway that can be targeted by such inhibitors.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of sulfonamide derivatives. The straightforward and high-yielding reaction with amines makes it an attractive starting material for generating compound libraries for screening in drug discovery and agrochemical development. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this important intermediate.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of a novel kinase inhibitor, N-(4-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)pyridin-2-yl)-5-chloro-1-methyl-1H-imidazole-4-sulfonamide (hereafter referred to as CIM-Sulfonamide-47 ), utilizing 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride as a key starting material. The imidazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly targeting p38 MAP kinase. The sulfonamide linkage is a critical component of many kinase inhibitors, often involved in key hydrogen bonding interactions within the ATP-binding site of the kinase.
CIM-Sulfonamide-47 is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the signaling cascade of pro-inflammatory cytokines. Dysregulation of the p38 MAP kinase pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease. The pyrazolyl-pyridine moiety of CIM-Sulfonamide-47 is designed to interact with the hinge region of the kinase, a common feature of ATP-competitive inhibitors.
Signaling Pathway: p38 MAP Kinase
The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Upon activation by upstream kinases, p38 MAP kinase phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAP kinase can effectively block this inflammatory cascade.
Application Notes and Protocols: 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride as a Fragment for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a representative workflow for the use of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride in a fragment-based drug discovery (FBDD) campaign. Due to the limited specific published data for this particular fragment, the experimental data and targeted signaling pathway presented here are illustrative and intended to serve as a general guideline.
Introduction to this compound in FBDD
Fragment-Based Drug Discovery (FBDD) is a rational and efficient approach for identifying novel lead compounds.[1] By screening low molecular weight compounds, or "fragments," researchers can identify starting points for optimization into potent and selective drug candidates. This compound is a valuable fragment due to its unique combination of features:
-
Chemical Reactivity: The sulfonyl chloride moiety is a key reactive group that can readily form stable sulfonamide bonds with primary and secondary amines, such as the side chain of a lysine residue in a protein target.[2] This allows for potential covalent interactions, which can be advantageous in drug design.
-
Structural Features: The substituted imidazole ring provides a rigid scaffold with specific hydrogen bonding capabilities, contributing to defined interactions within a protein binding pocket.
-
"Rule of Three" Compliance: This fragment generally adheres to the "Rule of Three," a set of guidelines for desirable properties in fragments, including molecular weight < 300 Da, ≤ 3 hydrogen bond donors, and ≤ 3 hydrogen bond acceptors.
These characteristics make this compound an attractive starting point for developing inhibitors against various protein targets, such as kinases, proteases, and epigenetic enzymes.
Hypothetical Target and Signaling Pathway
For the purpose of this application note, we will consider a hypothetical drug discovery campaign targeting Kinase X , a serine/threonine kinase implicated in a proliferative signaling pathway. The objective is to identify a fragment that can serve as a starting point for the development of a potent and selective Kinase X inhibitor.
References
Application Notes and Protocols: Preparation of 5-Chloro-1-methyl-1H-imidazole-4-sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidazole-based sulfonamides are significant pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of these compounds is of great interest for the development of new therapeutic agents. This document provides a detailed protocol for the preparation of a key intermediate, 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, and its subsequent conversion into a variety of N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamides.
The general synthetic strategy involves the preparation of the imidazole sulfonyl chloride, which serves as a crucial building block. This intermediate can then be reacted with a diverse range of primary and secondary amines to yield the target sulfonamides.[3][4]
Overall Synthesis Workflow
The preparation of 5-chloro-1-methyl-1H-imidazole-4-sulfonamides is proposed via a multi-step synthesis starting from 5-chloro-1-methylimidazole. The key steps involve nitration, reduction of the nitro group to an amine, and subsequent conversion to the sulfonyl chloride intermediate, which is then coupled with an amine.
Figure 1: Proposed workflow for the synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamides.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
This protocol is adapted from a patented method for the nitration of a 5-chloro-1-methylimidazole salt.[5]
Materials:
-
5-Chloro-1-methylimidazole nitrate salt
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Chloroform
-
Anhydrous Magnesium Sulfate
-
Petroleum Ether (Sherwood oil)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0°C, add 25.0 mL of concentrated sulfuric acid.
-
Slowly add 19.2 g of 5-chloro-1-methylimidazole nitrate salt in portions, ensuring the temperature remains below 15°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then slowly heat to 55°C.
-
Maintain the reaction at 55°C for 7 hours.[5]
-
After the reaction is complete, cool the mixture and slowly pour it into 150 mL of ice water.
-
Extract the aqueous solution with chloroform (1 x 150 mL, then 2 x 40 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove most of the chloroform via distillation.
-
Add petroleum ether to the concentrated solution to precipitate the product.
-
Filter the resulting solid, wash with cold petroleum ether, and dry to obtain 5-chloro-1-methyl-4-nitroimidazole as a white crystalline solid.
Expected Outcome:
Protocol 2: General Procedure for the Synthesis of 5-Chloro-1-methyl-1H-imidazole-4-sulfonamides
This generalized protocol is based on standard methods for the reaction of sulfonyl chlorides with amines.[4][6] The key starting material, this compound, is commercially available.[7][8]
Materials:
-
This compound
-
A selected primary or secondary amine (e.g., aniline, piperidine, benzylamine)
-
A suitable base (e.g., Triethylamine, Pyridine)
-
Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane, THF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected amine (1.0 mmol) in the anhydrous solvent (5-10 mL).
-
Add the base (1.2 mmol, 1.2 equivalents) to the solution and stir.
-
In a separate container, dissolve this compound (1.05 mmol, 1.05 equivalents) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Upon completion, the reaction mixture may be filtered to remove any precipitated salt (e.g., triethylammonium chloride).
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by flash chromatography on silica gel.[6]
Data Presentation: Representative Synthesized Sulfonamides
The following table summarizes a representative, non-exhaustive list of sulfonamides that can be prepared using Protocol 2, along with their key properties. Expected yields are based on typical sulfonylation reactions found in the literature.
| Entry | Amine Reactant | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield Range |
| 1 | Aniline | N-phenyl-5-chloro-1-methyl-1H-imidazole-4-sulfonamide | C₁₀H₉ClN₄O₂S | 272.72 | 85-95% |
| 2 | Benzylamine | N-benzyl-5-chloro-1-methyl-1H-imidazole-4-sulfonamide | C₁₁H₁₁ClN₄O₂S | 286.75 | 88-97% |
| 3 | Piperidine | 1-((5-chloro-1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine | C₉H₁₃ClN₄O₂S | 264.74 | 80-90% |
| 4 | Morpholine | 4-((5-chloro-1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine | C₈H₁₁ClN₄O₃S | 266.71 | 82-92% |
| 5 | p-Toluidine | N-(p-tolyl)-5-chloro-1-methyl-1H-imidazole-4-sulfonamide | C₁₁H₁₁ClN₄O₂S | 286.75 | 85-95% |
Potential Application: Mechanism of Action
Sulfonamides are well-known inhibitors of various enzymes, a mechanism crucial to their therapeutic effects. For drug development professionals, understanding the potential interaction of these novel compounds with biological targets is essential. The diagram below illustrates a hypothetical mechanism where a synthesized imidazole sulfonamide acts as an enzyme inhibitor.
Figure 2: Conceptual diagram of competitive enzyme inhibition by a sulfonamide derivative.
References
- 1. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical this compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 6. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. jsynthchem.com [jsynthchem.com]
Biological Activity of 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The imidazole ring is a key structural motif in many biologically active molecules, including natural products and synthetic drugs, known to interact with various enzymes and receptors. The incorporation of a sulfonamide group, a well-established pharmacophore, can confer a range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This document provides an overview of the potential biological activities of these derivatives, supported by data from closely related compounds, along with detailed protocols for their evaluation and diagrams illustrating relevant biological pathways and experimental workflows.
Potential Biological Activities and Data Summary
While specific data for a broad range of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide derivatives is limited in publicly available literature, the biological activities of structurally similar imidazole and sulfonamide compounds suggest several promising areas of investigation. These include anticancer, antibacterial, and enzyme inhibitory activities.
Anticancer Activity
Imidazole and sulfonamide derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some imidazole derivatives have been shown to target kinases like BRAF, which are crucial components of the MAPK/ERK signaling pathway often dysregulated in cancer.
Table 1: Representative Anticancer Activity of Imidazole-Sulfonamide Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Indisulam (E7070) | Lung Cancer (LX-1) | - | - | - | |
| Colorectal Cancer (HCT-116) | - | - | - | ||
| Lung Cancer (A549) | - | - | - | ||
| Benzenesulfonamide-bearing imidazole derivative | Triple-Negative Breast Cancer (MDA-MB-231) | 20.5 ± 3.6 | - | - | |
| Malignant Melanoma (IGR39) | 27.8 ± 2.8 | - | - | ||
| 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivative (5b) | HCC1937 | 2.6 | Doxorubicin | - |
Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential activity of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide derivatives.
Antibacterial Activity
Sulfonamides were among the first antimicrobial agents to be widely used and function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. Imidazole-containing compounds have also been reported to possess antibacterial properties. The combination of these two pharmacophores in 5-chloro-1-methyl-1H-imidazole-4-sulfonamide derivatives could lead to potent antibacterial agents.
Table 2: Representative Antibacterial Activity of Imidazole-Sulfonamide Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Staphylococcus aureus | ≤8 | - | - | |
| Staphylococcus epidermidis | ≤8 | - | - | ||
| Bacillus subtilis | ≤8 | - | - | ||
| 5-substituted 1-methyl-4-nitro-1H-imidazole (Compound 10) | Helicobacter pylori | 2 | Metronidazole | 8 | |
| 5-substituted 1-methyl-4-nitro-1H-imidazole (Compound 11) | Helicobacter pylori | 2 | Metronidazole | 8 |
Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential activity of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide derivatives.
Enzyme Inhibition
Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms, such as CA IX and XII which are overexpressed in many tumors, is a validated strategy for cancer therapy.
Table 3: Representative Carbonic Anhydrase Inhibition Data for Sulfonamide Derivatives
| Compound ID | hCA Isoform | Ki (nM) | Reference Compound | Ki (nM) | Citation |
| Acetazolamide | hCA I | 250 | - | - | |
| hCA II | 12 | - | - | ||
| hCA IX | 25 | - | - | ||
| hCA XII | 5.7 | - | - | ||
| Indoline-5-sulfonamide (4f) | hCA IX | - | - | - | |
| hCA XII | - | - | - |
Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential activity of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide derivatives.
Experimental Protocols
Synthesis of 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide Derivatives
A general synthetic approach for preparing N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamides involves the reaction of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride with a primary or secondary amine.
Caption: General synthetic workflow for N-substituted derivatives.
Protocol:
-
Chlorosulfonation: To a solution of 5-chloro-1-methyl-1H-imidazole in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Amination: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., dichloromethane) and add a primary or secondary amine in the presence of a base (e.g., pyridine or triethylamine). Stir the reaction at room temperature.
-
Purification: After completion of the reaction, wash the mixture with water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-5-chloro-1-methyl-1H-imidazole-4-sulfonamide derivative.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-chloro-1-methyl-1H-imidazole-4-sulfonamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This assay measures the inhibition of the CA-catalyzed hydration of CO2.
Caption: Stopped-flow assay workflow for CA inhibition.
Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol). Prepare stock solutions of the purified human carbonic anhydrase (hCA) isoforms and the test compounds.
-
Enzyme-Inhibitor Incubation: Pre-incubate the hCA isoenzyme with various concentrations of the sulfonamide derivative for a set time to allow for binding.
-
Reaction Initiation: In a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with a CO2-saturated buffer solution.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the CO2 hydration reaction.
-
Data Analysis: Calculate the initial rates of the reaction at different inhibitor concentrations. Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.
Signaling Pathways
MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK) or extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The BRAF kinase is a key component of this pathway. Imidazole-based compounds have been investigated as inhibitors of mutated BRAF (e.g., BRAF V600E), which is a driver of certain cancers.
Caption: Inhibition of the MAPK/ERK pathway by a BRAF inhibitor.
Conclusion
Derivatives of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide hold considerable promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The established biological activities of the imidazole and sulfonamide scaffolds provide a strong rationale for the synthesis and evaluation of this class of compounds. The protocols and background information provided herein offer a foundational guide for researchers to explore the full therapeutic potential of these derivatives. Further investigation is warranted to synthesize and screen a library of these compounds to identify lead candidates with potent and selective biological activity.
Application Notes and Protocols for the Synthesis of Potential Antidiabetic Agents Using 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a direct and specific application of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride in the synthesis of currently marketed antidiabetic agents has not been prominently documented in publicly available literature, its chemical structure suggests significant potential as a key building block in the development of novel therapeutic candidates. The presence of a reactive sulfonyl chloride group on a substituted imidazole scaffold makes it an ideal precursor for the synthesis of a diverse library of sulfonamide derivatives. Many existing antidiabetic drugs, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors, feature heterocyclic moieties, and the introduction of a sulfonamide group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
This document provides a comprehensive overview of the potential applications of this compound in the synthesis of novel compounds with antidiabetic activity. It includes a generalized experimental protocol for the synthesis of imidazole-based sulfonamides, a discussion of the relevant biological pathways, and hypothetical data presented in a structured format to guide further research and development.
Mechanism of Action and Signaling Pathway
Many antidiabetic agents containing heterocyclic structures, such as imidazole derivatives, function as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.
The signaling pathway initiated by the inhibition of DPP-4 is crucial for its therapeutic effects.
Hypothetical Synthesis of a Novel Antidiabetic Agent
As a hypothetical example, this compound can be reacted with a suitable amine, such as (R)-3-aminopiperidine, a common moiety in many DPP-4 inhibitors, to generate a novel sulfonamide derivative.
Experimental Protocols
General Protocol for the Synthesis of Imidazole-based Sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Amine of interest (e.g., (R)-3-aminopiperidine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixtures)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine of interest (1.0 equivalent) and the tertiary amine base (1.2-1.5 equivalents) in the chosen anhydrous aprotic solvent.
-
Addition of Sulfonyl Chloride: To the stirred solution, add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent dropwise at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the pure sulfonamide derivative.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
Data Presentation
The following tables present hypothetical data for a series of novel imidazole sulfonamides synthesized from this compound and various amine building blocks.
Table 1: Synthesized Imidazole Sulfonamide Derivatives and their Physicochemical Properties
| Compound ID | Amine Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| IS-001 | (R)-3-aminopiperidine | C₁₀H₁₅ClN₄O₂S | 294.77 | 75 |
| IS-002 | 4-aminomorpholine | C₉H₁₃ClN₄O₃S | 296.74 | 82 |
| IS-003 | 3-(aminomethyl)pyridine | C₁₁H₁₁ClN₄O₂S | 298.75 | 68 |
| IS-004 | 2-amino-5-fluoropyridine | C₁₀H₈ClFN₄O₂S | 306.71 | 71 |
Table 2: In Vitro DPP-4 Inhibitory Activity and Selectivity
| Compound ID | DPP-4 IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | DPP-9 IC₅₀ (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| IS-001 | 15 | >10,000 | >10,000 | >667 | >667 |
| IS-002 | 45 | >10,000 | >10,000 | >222 | >222 |
| IS-003 | 80 | >10,000 | >10,000 | >125 | >125 |
| IS-004 | 25 | >10,000 | >10,000 | >400 | >400 |
| Sitagliptin | 19 | 5,200 | >100,000 | 274 | >5,263 |
Table 3: Pharmacokinetic Properties in Rats (Hypothetical Data)
| Compound ID | Oral Bioavailability (%) | t₁/₂ (hours) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) |
| IS-001 | 65 | 8.5 | 450 | 3800 |
| IS-002 | 40 | 6.2 | 320 | 2100 |
| IS-003 | 55 | 7.1 | 410 | 2900 |
| IS-004 | 70 | 9.3 | 510 | 4750 |
Conclusion
This compound represents a versatile and valuable building block for the synthesis of novel sulfonamide derivatives with potential applications as antidiabetic agents. The straightforward and high-yielding sulfonamide formation reaction allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The hypothetical data presented herein suggests that imidazole-based sulfonamides could exhibit potent and selective DPP-4 inhibition with favorable pharmacokinetic profiles. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential in the management of type 2 diabetes.
Application Notes and Protocols for the Synthesis and Evaluation of GPR119 Agonists Using 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of potential G protein-coupled receptor 119 (GPR119) agonists, utilizing 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride as a key starting material. This document outlines a representative synthetic protocol, details on in vitro and in vivo characterization, and the underlying biological pathways.
Introduction to GPR119 Agonism
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation stimulates the production of cyclic AMP (cAMP). This increase in intracellular cAMP enhances glucose-dependent insulin secretion and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1). The glucose-dependent nature of GPR119-mediated insulin release minimizes the risk of hypoglycemia, a significant side effect of some antidiabetic therapies.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.
Synthetic Protocol: Synthesis of a Representative Imidazole Sulfonamide GPR119 Agonist
This protocol describes a plausible synthetic route to a potent GPR119 agonist starting from this compound and a substituted piperidine, a common motif in many GPR119 agonists.
Proposed Synthetic Scheme
Materials and Methods
Materials:
-
This compound
-
4-(4-cyanophenoxy)piperidine (or other suitably substituted piperidine)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a solution of 4-(4-cyanophenoxy)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in DCM to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired GPR119 agonist.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data Presentation
The following tables summarize representative data for imidazole sulfonamide-based GPR119 agonists, based on published literature for structurally similar compounds.
Table 1: Synthetic Yield and Purity of a Representative GPR119 Agonist
| Compound ID | Molecular Formula | Molecular Weight | Yield (%) | Purity (%) |
| IA-1 | C₁₆H₁₆ClN₅O₃S | 409.85 | 65 | >98 |
Table 2: In Vitro Activity of a Representative GPR119 Agonist
| Compound ID | Target | Assay Type | EC₅₀ (nM) |
| IA-1 | Human GPR119 | cAMP Accumulation | 15 |
Experimental Protocols for Biological Evaluation
In Vitro cAMP Accumulation Assay[1][2][3]
This protocol measures the increase in intracellular cAMP levels in response to GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Test compound (GPR119 agonist) and positive control (e.g., Forskolin)
-
cAMP detection kit (e.g., HTRF-based)
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and controls in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30-60 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's protocol.
-
Incubation and Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value using non-linear regression.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice[2][4][5][6]
This protocol evaluates the in vivo efficacy of a GPR119 agonist in improving glucose tolerance.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (20% w/v in water)
-
Glucometer and test strips
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) to the mice.
-
Baseline Glucose: After 30-60 minutes, measure baseline blood glucose (t=0) from a tail vein blood sample.
-
Glucose Challenge: Administer a glucose solution (2 g/kg body weight) orally to each mouse.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Conclusion
The synthetic and biological evaluation protocols detailed in these application notes provide a framework for the discovery and characterization of novel GPR119 agonists using this compound. The imidazole sulfonamide scaffold represents a promising starting point for the development of new therapeutics for type 2 diabetes. Further optimization of this scaffold may lead to the identification of clinical candidates with improved potency, selectivity, and pharmacokinetic properties.
Troubleshooting & Optimization
Technical Support Center: 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a chemical reagent with the molecular formula C₄H₄Cl₂N₂O₂S.[1][2] It serves as a key building block in medicinal chemistry, primarily for the synthesis of complex sulfonamides through reactions with primary or secondary amines.[3][4][5]
Q2: What are the main challenges when working with this reagent?
A2: Heteroaromatic sulfonyl chlorides, including this compound, can exhibit instability.[6][7][8] They are sensitive to moisture and can degrade under certain reaction conditions, leading to lower yields and the formation of impurities.[9] Careful control of reaction parameters such as temperature and the use of anhydrous conditions are crucial for success.[9]
Q3: What are the common side reactions to be aware of?
A3: The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid in the presence of water.[9] This sulfonic acid is unreactive towards amines and will result in a lower yield of the desired sulfonamide.[9] At elevated temperatures, dimerization or polymerization of the starting materials can also occur.[9]
Q4: How should I store this compound?
A4: To minimize decomposition, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). It is classified as a combustible solid.[1][2]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded Starting Material | Verify the purity of this compound via NMR or LC-MS. Use a freshly opened bottle or repurify if necessary. | Using a pure, non-degraded sulfonyl chloride will significantly improve the reaction yield. |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. | Minimizing exposure to moisture will prevent the formation of the unreactive sulfonic acid, thus increasing the yield of the desired sulfonamide.[9] |
| Incorrect Reaction Temperature | For the reaction with an amine, start the addition of the sulfonyl chloride at a low temperature (e.g., 0 °C) to control the initial exotherm, then allow the reaction to warm to room temperature.[9] | Controlled temperature prevents the decomposition of the starting material and the formation of side products.[9] |
| Insufficient Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine or pyridine) is used to neutralize the HCl generated during the reaction. | The base prevents the protonation of the reacting amine, allowing it to remain nucleophilic and react with the sulfonyl chloride. |
Issue 2: Presence of Multiple Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Sulfonic Acid | As mentioned above, strictly anhydrous conditions are critical. If an aqueous workup is necessary, perform it quickly at a low temperature. | Reduced formation of the sulfonic acid impurity, leading to a cleaner reaction profile. |
| Dimerization/Polymerization | Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride in the reaction mixture.[9] | Slow addition minimizes side reactions between molecules of the sulfonyl chloride.[9] |
| Reaction with Solvent | Use a non-protic, inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | Prevents the solvent from reacting with the electrophilic sulfonyl chloride. |
Experimental Protocols
Protocol 1: Representative Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
Quantitative Data from a Representative Amination Reaction Optimization:
The following table illustrates how reaction conditions can affect the yield of a sulfonamide. This data is generalized from studies on similar sulfonyl chlorides.
| Entry | Amine (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.5 | DCM | 0 to RT | 4 | 85 |
| 2 | 1.0 | 1.5 | THF | 0 to RT | 4 | 78 |
| 3 | 1.0 | 1.5 | DCM | RT | 4 | 75 (with more impurities) |
| 4 | 1.2 | 1.5 | DCM | 0 to RT | 4 | 92 |
Protocol 2: Suggested Synthesis of this compound
Step 1: Synthesis of 5-chloro-1-methyl-4-nitroimidazole (Adapted from CN101948435A)[10]
Materials:
-
5-chloro-1-methylimidazole
-
Nitric acid
-
Toluene
-
Concentrated sulfuric acid (98%)
-
Chloroform
-
Anhydrous magnesium sulfate
Procedure:
-
Mix 5-chloro-1-methylimidazole with nitric acid in toluene and perform azeotropic dehydration to obtain 5-chloro-1-methylimidazole nitrate.
-
In a three-necked flask, add concentrated sulfuric acid and cool to 0 °C.
-
Add the 5-chloro-1-methylimidazole nitrate in portions, keeping the temperature below 15 °C.
-
Allow the reaction to warm to room temperature and then heat to 55 °C for 7 hours.
-
After completion, pour the reaction mixture into ice water and extract with chloroform.
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate.
-
Add a non-polar solvent like petroleum ether to precipitate the product.
-
Filter and dry to obtain 5-chloro-1-methyl-4-nitroimidazole.
Quantitative Data from Patent CN101948435A for Step 1: [10]
| Parameter | Value |
| Yield | 93.2% |
| Purity (HPLC) | 99.3% |
| Melting Point | 146-148 °C |
Step 2: Conversion to this compound (General Procedure)
Materials:
-
5-chloro-1-methyl-4-nitroimidazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂, Pd/C) for reduction of the nitro group to an amine.
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Acetic acid
Procedure:
-
Reduction of the nitro group: Reduce the 5-chloro-1-methyl-4-nitroimidazole to 4-amino-5-chloro-1-methylimidazole using a standard method such as SnCl₂·2H₂O in HCl or catalytic hydrogenation. Purify the resulting amine.
-
Diazotization: Dissolve the 4-amino-5-chloro-1-methylimidazole in a mixture of acetic acid and concentrated HCl and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst. Add the cold diazonium salt solution to this mixture.
-
Allow the reaction to proceed, monitoring for the evolution of nitrogen gas.
-
After the reaction is complete, pour the mixture into ice water to precipitate the crude sulfonyl chloride.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of sulfonamides.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for reaction optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 4. rsc.org [rsc.org]
- 5. Chemical this compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
Technical Support Center: Sulfonylation Reactions with 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sulfonylation of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the sulfonylation reaction, helping you to identify potential causes and implement effective solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired sulfonamide | 1. Moisture in the reaction: The sulfonyl chloride is sensitive to hydrolysis. 2. Inactive reagents: The amine may be of poor quality, or the base may be weak or hydrated. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature. 4. Steric hindrance: The amine substrate may be too bulky. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use freshly opened or purified amine and an anhydrous base. Consider a stronger, non-nucleophilic base. 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 4. Consider using a less hindered amine or a more reactive sulfonylating agent if possible. |
| Presence of multiple spots on TLC/peaks in LC-MS, indicating by-products | 1. Hydrolysis of the sulfonyl chloride: Presence of water leads to the formation of 5-chloro-1-methyl-1H-imidazole-4-sulfonic acid.[1][2] 2. Decomposition of the sulfonyl chloride: Heteroaryl sulfonyl chlorides can be thermally unstable and decompose to 1,4-dichloro-2-methyl-1H-imidazole and sulfur dioxide.[3][4] 3. Formation of a disulfonylated amine (sulfonylimide): This can occur with primary amines, especially if the amine is used as the limiting reagent. 4. Reaction with solvent: Some solvents can react with the sulfonyl chloride.[2] | 1. Follow the steps to exclude moisture as described above. 2. Maintain a low reaction temperature (e.g., 0 °C to room temperature) and avoid prolonged reaction times.[1] 3. Use a slight excess of the amine relative to the sulfonyl chloride. 4. Choose an inert solvent that is known to be compatible with sulfonyl chlorides (e.g., dichloromethane, tetrahydrofuran). |
| Difficult purification of the final product | 1. Co-elution of by-products: The polarity of the desired product and by-products may be very similar. 2. Presence of unreacted starting materials: Incomplete reaction can complicate purification. | 1. Optimize the chromatography conditions (e.g., try different solvent systems, use a different stationary phase). Consider recrystallization as an alternative or additional purification step. 2. Monitor the reaction to completion. A basic wash of the organic extract can help remove the unreacted sulfonyl chloride (as the sulfonic acid) and the sulfonic acid by-product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the sulfonylation reaction of this compound?
A1: While specific by-products for this exact compound are not extensively documented in publicly available literature, based on the general reactivity of sulfonyl chlorides, the following by-products can be anticipated:
-
5-chloro-1-methyl-1H-imidazole-4-sulfonic acid: This is the product of hydrolysis of the sulfonyl chloride in the presence of water.[1][2]
-
1,4-dichloro-2-methyl-1H-imidazole: This can result from the thermal decomposition of the sulfonyl chloride, with the loss of sulfur dioxide.[3][4]
-
Disulfonylated amine (Sulfonylimide): If a primary amine is used, it can potentially react with two molecules of the sulfonyl chloride.
-
Unreacted starting materials: Incomplete reactions will leave residual this compound and the amine.
Q2: How can I minimize the formation of the sulfonic acid by-product?
A2: The formation of the sulfonic acid by-product is due to the presence of water. To minimize its formation, you should:
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or taken from a solvent purification system.
-
Oven-dry all glassware before use and allow it to cool in a desiccator.
-
Run the reaction under an inert atmosphere, such as dry nitrogen or argon.
-
Ensure that the amine and any base used are anhydrous.
Q3: What conditions are recommended to avoid thermal decomposition of the sulfonyl chloride?
A3: Electron-deficient heteroaryl sulfonyl chlorides can be thermally unstable.[3][4] It is advisable to:
-
Perform the reaction at low temperatures, typically starting at 0 °C and allowing it to slowly warm to room temperature.
-
Avoid heating the reaction mixture unless necessary and monitor for any signs of decomposition (e.g., color change, gas evolution).
-
Store the this compound reagent at a low temperature as recommended by the supplier.
Q4: What is the ideal stoichiometry for the reaction?
A4: To avoid the formation of a disulfonylated by-product when using a primary amine, it is common practice to use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. A base, typically a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine, is usually added in excess (e.g., 2-3 equivalents) to neutralize the HCl generated during the reaction.
Q5: Can you suggest a general experimental protocol?
A5: A general protocol for the sulfonylation of an amine with this compound is provided in the "Experimental Protocols" section below. Please note that this is a general guideline and may require optimization for your specific substrate.
Experimental Protocols
General Protocol for Sulfonylation of an Amine
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine, 2.0-3.0 equivalents).
-
In a separate flask, dissolve this compound (1.0-1.1 equivalents) in the same anhydrous solvent.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Main reaction pathway for sulfonylation and side reactions leading to common by-products.
Caption: A troubleshooting workflow for addressing common issues in sulfonylation reactions.
References
Technical Support Center: 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride in solution.
Frequently Asked Questions (FAQs)
Q1: I am seeing variable results in my experiments using this compound. Could this be a stability issue?
A1: Yes, inconsistent experimental outcomes are a common indicator of compound instability. This compound, as a sulfonyl chloride derivative, is susceptible to degradation, particularly in the presence of nucleophiles. Factors such as solvent purity, ambient moisture, pH, and temperature can significantly impact its stability and, consequently, the reproducibility of your results.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The most common degradation pathway for sulfonyl chlorides is hydrolysis, where the sulfonyl chloride group reacts with water to form the corresponding sulfonic acid. This reaction can be catalyzed by both acidic and basic conditions. Other potential degradation pathways include reactions with other nucleophiles present in your solution, such as alcohols, amines, or thiols, leading to the formation of sulfonates, sulfonamides, or thioesters, respectively.
Q3: What solvents are recommended for dissolving this compound?
A3: It is crucial to use anhydrous aprotic solvents to minimize hydrolysis. Recommended solvents include anhydrous acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Always use freshly opened bottles of anhydrous solvents or solvents that have been appropriately dried and stored to ensure minimal water content. Avoid protic solvents like water, methanol, and ethanol, as they will readily react with the sulfonyl chloride.[1][2]
Q4: How should I handle and store the solid compound and its solutions?
A4: The solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1][3] Solutions of this compound should be prepared fresh for each experiment whenever possible. If short-term storage of a stock solution is necessary, it should be stored in an airtight container with a desiccant, under an inert atmosphere, and at a low temperature (e.g., -20°C) to slow down potential degradation.
Q5: My solution of this compound has turned a different color. What does this indicate?
A5: A change in color can be an indication of compound degradation. The formation of degradation products or impurities can lead to discoloration. It is recommended to verify the purity of the solution using an analytical technique such as HPLC or LC-MS before proceeding with your experiment.
Troubleshooting Guides
Issue 1: Poor or No Reaction Yield
If you are experiencing low or no yield in a reaction involving this compound, consider the following troubleshooting steps:
-
Verify Reagent Integrity: Ensure the solid this compound has been stored properly and has not been exposed to moisture.
-
Solvent Purity: Use a fresh, anhydrous aprotic solvent for your reaction. Even trace amounts of water can hydrolyze the sulfonyl chloride.
-
Reaction Conditions:
-
Temperature: Perform the reaction at the recommended temperature. If the reaction is exothermic, ensure adequate cooling to prevent side reactions.
-
Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Order of Addition: Add the sulfonyl chloride solution to your reaction mixture last, if possible, to minimize its time in solution before reacting with the intended substrate.
-
pH Control: If your reaction involves a base, ensure it is a non-nucleophilic base and that it is added in a controlled manner to avoid promoting sulfonyl chloride degradation.
Issue 2: Inconsistent Analytical Results (e.g., HPLC, LC-MS)
If you observe unexpected peaks or a decrease in the main peak area over time in your analytical runs, follow this guide:
-
Sample Preparation: Prepare samples for analysis immediately before injection. If samples must be queued, store them in the autosampler at a low temperature (e.g., 4°C).
-
Mobile Phase Compatibility: Ensure the mobile phase used for your analysis is compatible with the compound. Protic solvents in the mobile phase can cause on-column degradation.
-
Control Sample: Prepare a solution of the compound and inject it immediately to establish a baseline chromatogram. Re-inject the same solution after a set period (e.g., 1-2 hours) to assess its stability in the analysis solvent.
-
Hydrolysis Check: If you suspect hydrolysis, look for the appearance of a more polar peak in your chromatogram that corresponds to the sulfonic acid degradation product.
Quantitative Stability Data
| Solvent System | Temperature (°C) | Half-life (t½) | Primary Degradant |
| Acetonitrile (anhydrous) | 25 | > 24 hours | Not observed |
| Acetonitrile / Water (95:5) | 25 | ~ 2 hours | 5-chloro-1-methyl-1H-imidazole-4-sulfonic acid |
| Dichloromethane (anhydrous) | 25 | > 48 hours | Not observed |
| Methanol | 25 | < 30 minutes | Methyl 5-chloro-1-methyl-1H-imidazole-4-sulfonate |
Experimental Protocol: Assessing Solution Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent.
-
Materials:
-
This compound
-
High-purity anhydrous solvent of interest
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a suitable buffer like formic acid for MS compatibility)
-
Autosampler vials
-
-
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent of interest to a known concentration (e.g., 1 mg/mL). This should be done under an inert atmosphere.
-
Time Zero (T=0) Analysis: Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC.
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 peak area.
-
Plot the percentage of the remaining compound versus time.
-
Determine the half-life (t½), which is the time it takes for 50% of the compound to degrade.
-
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Common degradation pathways.
References
Technical Support Center: Sulfonamide Synthesis with Substituted Imidazole Sulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides using substituted imidazole sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing sulfonamides from substituted imidazole sulfonyl chlorides?
The fundamental approach involves the reaction of a substituted imidazole-1-sulfonyl chloride with a primary or secondary amine in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Q2: My reaction is showing low to no yield of the desired sulfonamide. What are the most common causes?
Low yields are a frequent issue and can stem from several factors. The primary culprits are often the purity and stability of the starting materials, especially the sulfonyl chloride, and suboptimal reaction conditions. Key areas to investigate include the moisture sensitivity of the sulfonyl chloride, the nucleophilicity of the amine, and potential steric hindrance.
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
Common side reactions include the hydrolysis of the imidazole sulfonyl chloride to the corresponding sulfonic acid, and for primary amines, the formation of a bis-sulfonated product where two sulfonyl groups react with the amine.
Q4: How do substituents on the imidazole ring affect the reactivity of the sulfonyl chloride?
The electronic properties of the substituents on the imidazole ring can significantly influence the reactivity of the sulfonyl chloride.
-
Electron-withdrawing groups (e.g., nitro, cyano) increase the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more reactive towards nucleophilic attack by the amine. However, these groups may also render the sulfonyl chloride more susceptible to hydrolysis.
-
Electron-donating groups (e.g., alkyl, alkoxy) decrease the electrophilicity of the sulfur atom, potentially leading to a slower reaction rate. These sulfonyl chlorides might be more stable and less prone to hydrolysis.
Q5: What are the best practices for handling and storing substituted imidazole sulfonyl chlorides?
Substituted imidazole sulfonyl chlorides, like most sulfonyl chlorides, are sensitive to moisture. They should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is advisable to use freshly prepared or newly purchased sulfonyl chloride for best results.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degraded Sulfonyl Chloride | Use a freshly opened bottle or repurify the sulfonyl chloride if possible. Hydrolysis to the sulfonic acid is a common issue. |
| Insufficiently Nucleophilic Amine | For amines with electron-withdrawing groups, consider using a stronger base, a higher reaction temperature, or a longer reaction time. |
| Steric Hindrance | If either the amine or the sulfonyl chloride is sterically bulky, the reaction may be slow. Increase the reaction temperature and/or time. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and inert to the reactants. Protic solvents can react with the sulfonyl chloride. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants and base. A slight excess of the amine is sometimes beneficial. |
Troubleshooting Decision Tree for Low Yield
A decision tree to diagnose the cause of low reaction yield.
Problem 2: Presence of Multiple Products/Impurities
Symptoms: TLC or LC-MS shows the desired product along with significant byproducts.
Possible Causes and Solutions:
| Impurity Observed | Potential Cause | Recommended Solution |
| Sulfonic Acid | Hydrolysis of the sulfonyl chloride due to moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Bis-sulfonated Amine | Reaction of a primary amine with two equivalents of the sulfonyl chloride. | Use a slight excess of the primary amine (1.1-1.2 equivalents). Add the sulfonyl chloride solution slowly at a low temperature (e.g., 0 °C). |
| Unidentified Byproducts | Decomposition of starting materials or product at elevated temperatures. | Run the reaction at a lower temperature for a longer period. Monitor the reaction closely to avoid prolonged heating after completion. |
Workflow for Minimizing Side Reactions
A workflow to minimize the formation of hydrolysis and bis-sulfonated byproducts.
Problem 3: Difficulty in Product Purification
Symptoms: The crude product is difficult to purify by standard methods like crystallization or column chromatography.
Possible Causes and Solutions:
| Purification Challenge | Potential Cause | Recommended Solution |
| Product is an oil | The sulfonamide may have a low melting point or be amorphous. | Try triturating with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. If that fails, column chromatography is the best option. |
| Co-elution of impurities | The product and impurities have similar polarities. | For column chromatography, try a different solvent system with varying polarity or use a different stationary phase (e.g., alumina instead of silica gel). |
| Product streaks on TLC | The sulfonamide may be acidic or basic, leading to poor separation on silica gel. | Add a small amount of a modifier to the eluent for column chromatography (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds). |
| Incomplete removal of base | Residual base (e.g., pyridine, triethylamine) can be difficult to remove. | Perform an acidic wash (e.g., 1M HCl) during the workup to remove basic impurities. |
Experimental Protocols
The following is a general protocol for the synthesis of a sulfonamide from a substituted imidazole sulfonyl chloride and an amine. This should be adapted based on the specific reactivity of the starting materials.
Synthesis of N-Aryl-1-(substituted)-1H-imidazole-sulfonamide
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).
-
Base Addition: Add a suitable base, such as triethylamine (1.2 mmol, 1.2 eq) or pyridine (2.0 mmol, 2.0 eq), to the solution and stir for 10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the substituted imidazole-1-sulfonyl chloride (1.05 mmol, 1.05 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
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Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Characterization Data for a Representative Compound: 4-(4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazol-1-yl)benzene sulfonamide [1]
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Appearance: Yellowish-white solid
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Yield: 92%
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Melting Point: 290–292 °C
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¹H NMR (400 MHz, DMSO-d₆) δ: 6.58 (d, J = 3.2, 1H, thienyl-H), 6.95–7.32 (m, 10H, 3H thienyl and 7ArH)[1]
Note: This data is for a compound synthesized via a multi-component reaction but represents the target structural class.
References
5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride reaction with sterically hindered amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the reaction of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride with sterically hindered amines. Due to the electronic and steric properties of both reactants, this transformation can be challenging. This guide offers insights into common issues and potential solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between this compound and my sterically hindered amine so slow or not proceeding at all?
A1: The slow reaction rate is primarily due to steric hindrance. The bulky substituents on the amine impede its nucleophilic attack on the sulfur atom of the sulfonyl chloride. The electrophilic sulfur center is shielded, making it difficult for a large nucleophile to approach and form the new S-N bond.[1] To overcome this, optimization of reaction conditions such as temperature, reaction time, and the use of catalysts may be necessary.[1]
Q2: I am observing very low yields of my desired sulfonamide product. What are the possible reasons?
A2: Low yields can be a result of several factors in addition to the slow reaction rate. Side reactions, such as the hydrolysis of the sulfonyl chloride by trace amounts of moisture, can consume the starting material.[1] At elevated temperatures, decomposition of the starting materials or the product may also occur. Furthermore, the choice of base is crucial; a bulky base can exacerbate the steric problem.[1]
Q3: What are common side products in this reaction?
A3: A common side product is the corresponding sulfonic acid, formed from the hydrolysis of this compound. If a primary amine is used, double sulfonylation to form a sulfonyl imide is a possibility, though less common with hindered reagents.[1] Depending on the reaction conditions and the presence of other functional groups on the amine, other byproducts may also be generated.
Q4: Can a catalyst be used to improve the reaction rate and yield?
A4: Yes, nucleophilic catalysts are often effective. 4-Dimethylaminopyridine (DMAP) is a common choice. DMAP reacts with the sulfonyl chloride to form a more reactive N-sulfonylpyridinium salt intermediate, which is less sterically hindered and more susceptible to attack by the amine.[1] Indium-based catalysts have also been reported to be effective for the sulfonylation of sterically hindered amines.[2][3]
Q5: What is the optimal choice of base for this reaction?
A5: The choice of base is critical. While a base is necessary to neutralize the HCl generated during the reaction, a sterically bulky base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can hinder the reaction further.[1] A smaller, non-nucleophilic base may be more beneficial. In some cases, using the sterically hindered amine itself in excess can act as both the nucleophile and the base.
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution(s) |
| No or Low Conversion | • Steric Hindrance: The primary reason for slow or no reaction is the steric bulk of the amine preventing its approach to the sulfonyl chloride.[1] • Low Temperature: Insufficient thermal energy to overcome the activation barrier. | • Increase Reaction Temperature: Gradually increase the temperature, potentially to reflux, to provide more kinetic energy for the molecules to react.[1] • Prolong Reaction Time: Monitor the reaction over an extended period (24-48 hours) as sterically hindered reactions often require more time.[1] • Use a Catalyst: Add a catalytic amount of DMAP to form a more reactive intermediate.[1] • Microwave Irradiation: If available, microwave synthesis can significantly accelerate the reaction.[1][4] |
| Low Yield | • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[1] • Inappropriate Base: A bulky base can further impede the reaction.[1] • Side Reactions: At higher temperatures, decomposition or other side reactions may occur. | • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. • Optimize Base Selection: Switch to a smaller, non-nucleophilic base. • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the desired reaction.[1] |
| Multiple Products Observed | • Double Sulfonylation (Primary Amines): The initially formed sulfonamide reacts with another molecule of the sulfonyl chloride.[1] • Reaction with Other Functional Groups: If the amine contains other nucleophilic sites (e.g., hydroxyl groups), they may also react. | • Control Stoichiometry: Carefully control the stoichiometry, adding the sulfonyl chloride slowly to the amine solution.[1] • Use Protecting Groups: If your amine has other reactive functional groups, consider protecting them before the sulfonylation reaction.[1] |
Experimental Protocols
General Protocol for the Sulfonylation of a Sterically Hindered Amine
This protocol is a generalized starting point and may require optimization for specific substrates.
Materials:
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This compound
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Sterically hindered amine (e.g., tert-butylamine, diisopropylamine)
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Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Pyridine, 2,6-lutidine, or excess of the reactant amine)
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(Optional) Catalyst (e.g., 4-Dimethylaminopyridine - DMAP)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered amine (1.0 - 2.0 equivalents) and the base (1.5 - 2.5 equivalents, if not using excess amine) to an oven-dried flask containing anhydrous solvent. If using a catalyst, add it at this stage (0.1 equivalents).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no significant conversion is observed, the reaction temperature can be gradually increased.
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Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation
The following table presents representative data for the sulfonylation of sterically hindered amines with an aryl sulfonyl chloride. Please note that these are illustrative examples and actual results with this compound may vary.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tert-Butylamine | Pyridine | DCM | 25 | 24 | 45-55 |
| tert-Butylamine | 2,6-Lutidine | THF | 65 | 18 | 60-70 |
| Diisopropylamine | Pyridine | DCM | 25 | 48 | 30-40 |
| Diisopropylamine | 2,6-Lutidine + DMAP (cat.) | Acetonitrile | 80 | 24 | 55-65 |
Visualizations
Caption: Troubleshooting workflow for the sulfonylation of hindered amines.
Caption: General reaction pathway for sulfonamide formation.
References
Technical Support Center: Hydrolysis of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the hydrolysis of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the hydrolysis of this compound?
The primary products of hydrolysis are 5-chloro-1-methyl-1H-imidazole-4-sulfonic acid and hydrochloric acid (HCl).
Q2: How sensitive is this compound to moisture?
Like most sulfonyl chlorides, this compound is highly sensitive to moisture.[1] Exposure to atmospheric humidity or residual water in solvents can lead to its degradation. It is crucial to handle the compound under anhydrous conditions.
Q3: What are the common signs of decomposition of the sulfonyl chloride due to hydrolysis?
Signs of decomposition include a decrease in the yield of the desired product in subsequent reactions, the appearance of unexpected polar spots on a Thin Layer Chromatography (TLC) plate corresponding to the sulfonic acid, and the evolution of HCl gas.[2]
Q4: How does pH affect the rate of hydrolysis?
The hydrolysis of sulfonyl chlorides is generally accelerated in basic conditions and can also be acid-catalyzed. Neutral to slightly acidic conditions are typically preferred to minimize the rate of hydrolysis.
Q5: What is the general mechanism for the hydrolysis of sulfonyl chlorides?
The hydrolysis of sulfonyl chlorides, including this compound, is generally believed to proceed through a nucleophilic substitution (SN2) mechanism where water acts as the nucleophile.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low yield of desired product in a subsequent reaction | Hydrolysis of the starting sulfonyl chloride. | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon). | Increased yield of the desired product due to the preservation of the sulfonyl chloride starting material. |
| Formation of a highly polar byproduct | The byproduct is likely the corresponding sulfonic acid from hydrolysis. | Minimize the reaction time for any aqueous work-up steps. Perform aqueous extractions at low temperatures (0-5 °C). | Reduced intensity of the polar byproduct spot on TLC or peak in HPLC analysis. |
| Inconsistent reaction outcomes | Variable amounts of moisture in different experimental setups. | Standardize the procedure for drying glassware and solvents. Use a fresh bottle of anhydrous solvent for each reaction. | Improved reproducibility of experimental results. |
| Difficulty in isolating the product after aqueous workup | The desired product may also be susceptible to hydrolysis or degradation under the workup conditions. | If possible, use a non-aqueous workup. If an aqueous workup is necessary, perform it rapidly and at a low temperature. | Better recovery and purity of the isolated product. |
Experimental Protocols
Protocol for Monitoring the Hydrolysis of this compound by HPLC
This protocol outlines a method to monitor the rate of hydrolysis of this compound to 5-chloro-1-methyl-1H-imidazole-4-sulfonic acid.
Materials:
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This compound
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid
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Reaction vessel (e.g., a small, capped vial)
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HPLC system with a C18 column and UV detector
Procedure:
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Standard Preparation: Prepare stock solutions of both this compound and 5-chloro-1-methyl-1H-imidazole-4-sulfonic acid (if available) of known concentrations in anhydrous acetonitrile.
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Reaction Setup: In a reaction vessel, dissolve a known amount of this compound in a specific volume of a buffered aqueous solution (e.g., phosphate buffer at a desired pH) to initiate hydrolysis.
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Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
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Quenching: Immediately quench the hydrolysis reaction in the aliquot by diluting it with a large volume of cold, anhydrous acetonitrile. This will significantly slow down the reaction rate.
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HPLC Analysis:
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 254 nm).
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Injection Volume: 10 µL.
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Data Analysis: Quantify the disappearance of the sulfonyl chloride peak and the appearance of the sulfonic acid peak over time by comparing their peak areas to the calibration curves generated from the standards.
Quantitative Data
The following table presents hypothetical kinetic data for the hydrolysis of this compound at different temperatures. This data is illustrative and based on general principles of sulfonyl chloride hydrolysis. Actual experimental values may vary.
| Temperature (°C) | pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, s) |
| 25 | 7 | 1.5 x 10⁻⁴ | 4620 |
| 35 | 7 | 4.5 x 10⁻⁴ | 1540 |
| 45 | 7 | 1.2 x 10⁻³ | 577 |
Visualizations
Caption: Experimental workflow for monitoring hydrolysis.
Caption: General SN2 hydrolysis mechanism.
References
Technical Support Center: Optimizing Sulfonamide Coupling with 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride in sulfonamide coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sulfonamides using this compound.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
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Poor Nucleophilicity of the Amine: The reactivity of amines can vary significantly.[1] Primary amines are generally more reactive than secondary amines.[1]
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Solution: For less reactive amines, consider using a stronger base or a higher reaction temperature to facilitate the reaction. However, be mindful of potential side reactions at elevated temperatures.[2]
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Steric Hindrance: Bulky substituents on either the amine or the sulfonyl chloride can impede the reaction.
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Solution: Prolonged reaction times or optimization of the solvent and base combination may be necessary.
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Decomposition of the Sulfonyl Chloride: Sulfonyl chlorides can be sensitive to moisture.[3][4]
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Solution: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
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Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
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Solution: Typically, a slight excess of the amine (1.1-1.5 equivalents) is used to ensure complete consumption of the sulfonyl chloride.
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Issue 2: Formation of Multiple Products/Side Reactions
Possible Causes & Solutions
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N,N-Dialkylation: Primary sulfonamides can undergo a second reaction with the alkylating agent if a strong base is used in excess.[2]
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Reaction with Solvent: Nucleophilic solvents may compete with the intended amine.
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Solution: Use non-nucleophilic, polar aprotic solvents such as DMF, DMSO, or acetone, which are known to favor SN2 reactions.[2]
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Hydrolysis of the Sulfonyl Chloride: Presence of water will lead to the formation of the corresponding sulfonic acid.
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Solution: As mentioned previously, maintain anhydrous reaction conditions.
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Issue 3: Difficult Purification of the Final Product
Possible Causes & Solutions
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Removal of Excess Amine: Unreacted amine can be challenging to separate from the product.
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Solution: An acidic wash (e.g., dilute HCl) during the workup will protonate the excess amine, making it soluble in the aqueous layer.
-
-
Product Solubility Issues: The sulfonamide product may have limited solubility in common organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general conditions for coupling this compound with a primary amine?
A1: A common starting point is to dissolve the amine in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile, followed by the addition of a base such as triethylamine or pyridine at 0 °C. The this compound is then added portion-wise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q3: What is the best way to purify the resulting sulfonamide?
A3: Purification strategies depend on the properties of the specific sulfonamide. Common methods include:
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Aqueous Workup: Quenching the reaction with water and extracting the product with an organic solvent. Washing with dilute acid can remove basic impurities, and washing with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities.
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Recrystallization: This is an effective method for obtaining high-purity crystalline solids.[5]
-
Silica Gel Chromatography: This is a versatile technique for separating the desired product from impurities.[6]
Q4: I am seeing a significant amount of the corresponding sulfonic acid in my crude product. What is the likely cause?
A4: The formation of sulfonic acid is a strong indication of the presence of water in your reaction. Ensure that your solvent is anhydrous, your glassware is oven-dried, and the reaction is run under an inert atmosphere to prevent moisture from hydrolyzing the sulfonyl chloride.
Experimental Protocols
General Protocol for Sulfonamide Coupling
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To a solution of the amine (1.0 mmol) and a suitable base (e.g., triethylamine, 1.5 mmol) in an anhydrous aprotic solvent (10 mL, e.g., DCM or acetonitrile) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 mmol) in the same solvent (5 mL) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water (20 mL).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by recrystallization or silica gel chromatography.
Table 1: Recommended Starting Conditions for Different Amine Types
| Amine Type | Recommended Base | Solvent | Temperature | Typical Reaction Time |
| Primary Aliphatic | Triethylamine | DCM | 0 °C to RT | 2-6 hours |
| Primary Aromatic | Pyridine | Acetonitrile | RT to 40 °C | 4-12 hours |
| Secondary Aliphatic | DIPEA | DMF | RT to 60 °C | 8-16 hours |
| Secondary Aromatic | NaH | THF | 0 °C to RT | 12-24 hours |
Visualizations
References
Technical Support Center: Synthesis with Imidazole Sulfonyl Chlorides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazole sulfonyl chlorides in synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving imidazole sulfonyl chlorides.
Issue 1: Low or No Yield of the Desired Sulfonated Product
Question: My reaction is showing very low conversion to the desired product. What are the potential causes and solutions?
Answer: Low yield is a common problem and can stem from several sources. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low product yield.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Imidazole Sulfonyl Chloride | Imidazole sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the desired nucleophile. This is a very common side reaction. | Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. | Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after a reasonable time, consider increasing the reaction temperature or extending the reaction time. |
| Poor Nucleophilicity of the Substrate | If the nucleophile (e.g., an amine or alcohol) is sterically hindered or electronically deactivated, the reaction may be slow or not occur at all. | Use a stronger base to enhance the nucleophilicity of the substrate. For amines, consider using a more forcing solvent or higher temperatures. |
| Formation of Inactive Salt | If a base is not used or is not strong enough, the HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic. | Use a suitable base (e.g., triethylamine, pyridine, or an excess of the amine nucleophile) to neutralize the HCl produced. |
Issue 2: Presence of Multiple Impurities in the Crude Product
Question: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my desired product. What are the likely side reactions?
Answer: The formation of multiple byproducts is indicative of competing reaction pathways. The most common side reactions are detailed below.
Common Side Reactions:
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Hydrolysis: As mentioned previously, the reaction with residual water to form the sulfonic acid is a major competing pathway.
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Disulfonylation (for primary amines): Primary amines can react with two equivalents of the imidazole sulfonyl chloride to form a disulfonamide byproduct. This is more likely with highly reactive sulfonyl chlorides or if an excess of the sulfonating agent is used.
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Ring Chlorination: When preparing aryl imidazolylsulfonates using sulfuryl chloride and imidazole, direct chlorination of the aromatic ring can be a competitive side reaction, especially with electron-rich aromatic systems.
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Reaction with Solvent: Protic solvents (e.g., alcohols) can compete with the intended nucleophile, leading to the formation of sulfonate esters as byproducts. Aprotic solvents are generally preferred.
Caption: Desired reaction pathway versus common side reactions.
Quantitative Data on Side Reactions:
The extent of these side reactions is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported observations.
| Side Reaction | Reactants/Conditions | Observed Outcome | Reference |
| Ring Chlorination | 1-Naphthol with sulfuryl chloride and imidazole in CH2Cl2 | Formation of 2,4-dichloronaphthol as the only product, with no desired imidazolylsulfonate. | |
| Disulfonylation | General reaction of primary amines with sulfonyl chlorides | Can be significant under harsh conditions or with highly reactive sulfonyl chlorides. Controlled stoichiometry and slow addition are recommended to minimize this. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of imidazole in reactions involving "imidazole sulfonyl chlorides"?
A1: The term "imidazole sulfonyl chlorides" can refer to different reagents where imidazole plays distinct roles:
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As part of the leaving group (e.g., in aryl imidazolylsulfonates): Here, the imidazolylsulfonate is a good leaving group, and the imidazole moiety is displaced during the reaction. The imidazole byproduct and subsequent hydrolysis products are generally considered benign.
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As a catalyst: Imidazole can be used as a nucleophilic catalyst in silylation reactions with silyl chlorides, where it activates the silyl chloride.
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As a component of the final product (e.g., when imidazole itself is sulfonated): In this case, an imidazole ring is being functionalized with a sulfonyl chloride group.
Q2: Are there specific safety concerns associated with imidazole sulfonyl chlorides?
A2: Yes, particularly with imidazole-1-sulfonyl azide. The hydrochloride salt of this reagent can be hygroscopic and may hydrolyze upon storage to produce hydrazoic acid, which is explosive. The synthesis of the HCl salt has been reported to lead to explosions due to the formation of byproducts like sulfonyl diazide or hydrazoic acid. The hydrogen sulfate salt is reported to be a significantly safer alternative. As with all sulfonyl chlorides, they can be corrosive and moisture-sensitive, and reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Q3: How can I prevent the hydrolysis of my imidazole sulfonyl chloride during workup?
A3: If an aqueous workup is required, it should be performed quickly and at low temperatures to minimize hydrolysis. For some less soluble aryl sulfonyl chlorides, their low solubility in water can offer some protection against hydrolysis during precipitation from an aqueous mixture. Whenever possible, a non-aqueous workup is preferable.
Q4: Can the imidazole ring of the sulfonyl chloride react with other reagents in the mixture?
A4: The imidazole ring is a nucleophilic heterocycle and can potentially undergo side reactions such as N-alkylation if alkylating agents are present. However, under typical sulfonylation conditions where the imidazole sulfonyl chloride is the electrophile, self-reaction or reaction with other electrophiles is less common but should be considered if unexpected byproducts are observed.
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of an Amine with a Sulfonyl Chloride to Minimize Side Reactions
This protocol is a general guideline and may require optimization for specific substrates.
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Preparation: Under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the imidazole sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes. A slow addition rate is crucial to control any exotherm and minimize the formation of disulfonylation byproducts.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: A flowchart of the general experimental protocol for sulfonylation.
Technical Support Center: Purification of 5-Chloro-1-methyl-1H-imidazole-4-sulfonamides
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-chloro-1-methyl-1H-imidazole-4-sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 5-chloro-1-methyl-1H-imidazole-4-sulfonamides?
The most common and effective methods for the purification of 5-chloro-1-methyl-1H-imidazole-4-sulfonamides are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities I might encounter?
Potential impurities can originate from starting materials, by-products of side reactions, or degradation of the target compound. Common impurities may include unreacted 5-chloro-1-methyl-1H-imidazole, precursors from the sulfonation step, and potentially isomeric or over-reacted products. Incomplete reactions can also leave behind starting materials.[1][2][3][4]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated with a low-melting eutectic mixture.[5] To address this, you can:
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Add a small amount of hot solvent to redissolve the oil.
-
Lower the crystallization temperature by using a lower-boiling point solvent or a co-solvent system.[5]
-
Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[5]
Q4: I'm observing significant tailing of my compound on a silica gel column. How can this be resolved?
Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. To mitigate this, consider the following:
-
Add a basic modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into your mobile phase to neutralize the acidic sites on the silica gel.
-
Change the stationary phase: Switching to a more neutral or basic stationary phase, such as neutral or basic alumina, can prevent the strong acidic interactions that cause tailing.
Q5: My recovery yield after purification is consistently low. What are the possible reasons?
Low recovery can be due to several factors:
-
Incomplete precipitation or crystallization: Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. The choice of solvent is also critical.
-
Loss during transfers: Be meticulous during transfers between flasks and filtration apparatus.
-
Compound instability: The compound may be degrading during purification. Ensure that the purification conditions (e.g., temperature, pH) are appropriate for the stability of your sulfonamide.
-
Sub-optimal chromatography conditions: The compound may be irreversibly binding to the stationary phase or co-eluting with impurities if the solvent system is not optimized.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is slow. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the flask or adding a seed crystal. Cool the solution to a lower temperature (e.g., in an ice bath). |
| The purified compound's melting point is broad. | The compound is still impure. | Repeat the recrystallization process. Consider using a different solvent system or an alternative purification method like column chromatography. |
| Different crystal forms (polymorphs) are observed. | Crystallization conditions are not consistent. Polymorphism is a known phenomenon for sulfonamides.[5] | Strictly control the solvent, cooling rate, temperature, and agitation. Using a seed crystal of the desired polymorph can also help.[5] |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Experiment with different solvent systems of varying polarities. Common systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol. |
| The compound does not move from the baseline. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| The compound runs with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, increase the percentage of hexane in an ethyl acetate/hexane mixture. |
| Cracked or channeled column bed. | Improper packing of the stationary phase. | Ensure the silica gel or alumina is packed uniformly as a slurry and is not allowed to run dry. |
Data Presentation
The following tables provide an example of how to structure quantitative data for comparing different purification methods. Note: The data presented here is illustrative and should be replaced with your experimental results.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Yield (%) | Purity (by HPLC, %) | Melting Point (°C) |
| Ethanol | 75 | 98.5 | 148-150 |
| Ethyl Acetate | 82 | 99.2 | 149-151 |
| Acetonitrile | 70 | 97.8 | 147-149 |
| Isopropanol | 78 | 98.9 | 148-150 |
Table 2: Column Chromatography Conditions and Results
| Stationary Phase | Mobile Phase Gradient | Elution Volume (mL) | Yield (%) | Purity (by HPLC, %) |
| Silica Gel | 100% Dichloromethane -> 95:5 Dichloromethane/Methanol | 150-200 | 65 | 99.5 |
| Neutral Alumina | 100% Ethyl Acetate -> 98:2 Ethyl Acetate/Methanol | 120-180 | 70 | 99.3 |
| Silica Gel with 0.5% Triethylamine | 100% Dichloromethane -> 95:5 Dichloromethane/Methanol | 140-190 | 68 | 99.6 |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the minimum amount of the hot recrystallization solvent required to fully dissolve the compound.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Flash Column Chromatography
-
Preparation of the Column: Select a column of appropriate size. Pack the column with silica gel or alumina as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity. Collect fractions and monitor the elution of the compound by thin-layer chromatography (TLC).
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified solid under high vacuum to remove any residual solvent.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to extract basic impurities. The imidazole nitrogen can be protonated, so the target compound may also be extracted into the aqueous layer.
-
Basic Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. The sulfonamide proton is weakly acidic and may be deprotonated by a strong base.
-
Neutralization and Back-Extraction: If the target compound was extracted into the acidic or basic aqueous layer, neutralize the aqueous layer with a suitable base or acid, respectively. This will cause the neutral compound to precipitate or allow it to be back-extracted into an organic solvent.[6]
-
Drying and Solvent Removal: Dry the final organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of 5-chloro-1-methyl-1H-imidazole-4-sulfonamides.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Managing Exothermic Reactions of Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely and effectively managing exothermic reactions involving sulfonyl chlorides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
Frequently Asked questions (FAQs)
Q1: What are the primary hazards associated with sulfonyl chlorides?
A1: Sulfonyl chlorides are reactive compounds with several primary hazards:
-
Exothermic Reactions: They react exothermically with nucleophiles such as water, alcohols, and amines.[1] This can lead to a rapid increase in temperature and pressure if not properly controlled.
-
Corrosivity: Many sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1]
-
Toxicity: Inhalation of sulfonyl chloride vapors can be harmful.[1]
-
Byproduct Formation: Reactions with sulfonyl chlorides generate hydrochloric acid (HCl), which is also corrosive.
Q2: Why is my reaction with a sulfonyl chloride sluggish or not proceeding to completion?
A2: Several factors can contribute to a slow or incomplete reaction:
-
Steric Hindrance: A sterically hindered amine or alcohol will react more slowly. Increasing the reaction temperature may be necessary to overcome the activation energy barrier.[2]
-
Poor Nucleophilicity: The nucleophile may not be strong enough to react efficiently.
-
Inadequate Base: A base is typically required to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the amine nucleophile and rendering it unreactive.[3]
-
Moisture Contamination: Sulfonyl chlorides can be hydrolyzed by water to the corresponding sulfonic acid, which is unreactive under these conditions. Ensure all glassware, solvents, and reagents are anhydrous.[2]
Q3: What are the common side reactions observed with sulfonyl chlorides?
A3: The most common side reactions include:
-
Hydrolysis: Reaction with water to form the corresponding sulfonic acid. This is a frequent cause of yield loss and can be minimized by using anhydrous conditions.[2]
-
Disulfonylation: Primary amines can react with a second molecule of the sulfonyl chloride to form a disulfonamide byproduct. This is more likely when an excess of the sulfonyl chloride is used or at higher temperatures.[3]
-
Formation of Sulfene Intermediates: In the presence of a strong, non-nucleophilic base like triethylamine, aliphatic sulfonyl chlorides can form highly reactive sulfene intermediates, which can lead to undesired side products and polymerization.[4]
Q4: How can I safely quench a reaction containing unreacted sulfonyl chloride?
A4: To safely quench a reaction:
-
Cool the reaction mixture in an ice bath to control the exotherm.[5]
-
Slowly add a quenching solution with vigorous stirring. Suitable quenching agents include:
-
Monitor the temperature throughout the addition to prevent a runaway reaction.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | Reduced formation of sulfonic acid byproduct and increased yield of the desired product. |
| Insufficiently Reactive Nucleophile | Increase the reaction temperature. Consider using a stronger, non-nucleophilic base (e.g., DBU) or adding a catalytic amount of DMAP.[2] | Increased reaction rate and conversion to the desired product. |
| Incomplete Reaction | Extend the reaction time. Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion.[3] | Full consumption of starting materials and maximized product yield. |
| Protonation of Amine Nucleophile | Ensure at least a stoichiometric amount of a suitable base (e.g., pyridine, triethylamine) is used to neutralize the HCl generated.[3] | The amine remains nucleophilic, allowing the reaction to proceed to completion. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Disulfonylation of Primary Amine | Use a slight excess of the primary amine relative to the sulfonyl chloride. Maintain a low reaction temperature (e.g., 0 °C) during the addition of the sulfonyl chloride. Add the sulfonyl chloride slowly and dropwise.[3] | Minimized formation of the disulfonamide byproduct. |
| Formation of Alkyl Chloride (from alcohol starting material) | Consider using a non-chloride containing sulfonating agent, such as a sulfonic anhydride. Lowering the reaction temperature may also disfavor the SN2 displacement of the sulfonate by chloride.[4] | Reduced or eliminated formation of the alkyl chloride byproduct. |
| Decomposition of Sulfonyl Chloride | Run the reaction at a lower temperature. For many reactions, temperatures below 30 °C are recommended.[7] | A cleaner reaction profile with fewer decomposition-related impurities. |
Data Presentation
Table 1: Relative Rates of Hydrolysis of Benzenesulfonyl Chloride in Different Solvents at 25 °C
| Solvent | Relative Rate Constant (k/k80% Ethanol) |
| 80% Ethanol | 1.0 |
| 100% Methanol | 4.2 |
| 100% Ethanol | 1.0 |
| 90% Acetone | 0.5 |
| Water | >100 |
Data extrapolated and simplified for illustrative purposes from kinetic studies. The rate of hydrolysis is highly dependent on the solvent's nucleophilicity and ionizing power. Water is a highly effective solvent for hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
Materials:
-
Primary amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane - DCM)
-
Base (e.g., Triethylamine or Pyridine, 1.1 - 1.5 equivalents)
-
Sulfonyl chloride (1.05 - 1.1 equivalents)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine and the base in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Safe Quenching of Unreacted Sulfonyl Chloride
Materials:
-
Reaction mixture containing unreacted sulfonyl chloride
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate, 10% aqueous ammonia)
Procedure:
-
Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.
-
Slow Addition: With vigorous stirring, slowly add the quenching solution dropwise to the reaction mixture.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction. The rate of addition should be controlled to maintain a low temperature and prevent a rapid exotherm.
-
Completion Check: Continue the addition until the sulfonyl chloride is no longer detected by TLC.
-
Workup: Proceed with the standard aqueous workup for your reaction.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for reactive intermediates like 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a critical checkpoint in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The presence of impurities, such as starting materials, byproducts, or degradation products, can significantly impact the yield, safety, and efficacy of the final compound. This guide provides a comparative overview of key analytical techniques for determining the purity of this compound, offering insights into their principles, experimental setups, and the nature of the data they provide.
The primary analytical methods suitable for the purity determination of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different aspects of purity analysis.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information and quantitative data. |
| Typical Use | Quantitation of non-volatile and thermally labile impurities. | Identification and quantitation of volatile impurities and byproducts.[1][2] | Absolute and relative quantitation of the main component and impurities without a reference standard for each impurity.[3][4] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). Derivatization may be required for UV detection.[5][6] | Dissolution in a volatile solvent. Derivatization might be necessary to improve volatility and thermal stability.[7] | Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with an internal standard for quantitative analysis (qNMR). |
| Key Advantages | High resolution and sensitivity.[8] Well-suited for a wide range of compounds. | High sensitivity and excellent identification capabilities through mass spectra.[9][10] | Provides structural confirmation. Can provide an absolute purity value ("mass balance") without chromatography.[4] Non-destructive. |
| Potential Challenges | The sulfonyl chloride group may be reactive with certain mobile phases (e.g., protic solvents). Finding a suitable non-reactive mobile phase is crucial. The compound may lack a strong UV chromophore, necessitating derivatization or alternative detection methods.[11] | The compound may have limited thermal stability, leading to degradation in the injector or column.[2] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification if impurities have similar structures.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative protocols for each technique, which should be optimized for the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of non-volatile impurities. Due to the reactivity of the sulfonyl chloride, a derivatization step is often employed where the sulfonyl chloride is reacted with an amine to form a stable sulfonamide that can be easily analyzed.[7][11]
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and a suitable amine for derivatization (e.g., benzylamine)
-
Reference standard of this compound (if available) or its sulfonamide derivative.
Procedure:
-
Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of anhydrous acetonitrile.
-
Add a molar excess of benzylamine and stir at room temperature for 30 minutes.
-
The reaction converts the sulfonyl chloride to the corresponding stable benzylsulfonamide.
-
-
Sample Preparation:
-
Dilute the derivatized solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample solution.
-
The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities. Given the potential thermal lability of sulfonyl chlorides, a gentle temperature program and careful optimization are necessary.[2]
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
A low- to mid-polarity capillary column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm)
-
High-purity helium as the carrier gas
-
Anhydrous dichloromethane or other suitable volatile solvent
Procedure:
-
Sample Preparation:
-
Prepare a sample solution of approximately 1 mg/mL in anhydrous dichloromethane.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Scan Range: m/z 40-450
-
-
-
Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
Identify the main component and any impurities by their mass spectra.
-
Purity can be estimated based on the relative peak areas in the TIC, although response factors may vary.
-
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[4]
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Calibrated internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃, cap the tube, and dissolve the contents completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation.
-
Use a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Workflow and Data Visualization
The logical flow for analyzing the purity of a synthesized chemical intermediate is crucial for a systematic approach.
Caption: General workflow for the purity analysis of a synthesized chemical intermediate.
References
- 1. rsc.org [rsc.org]
- 2. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar [semanticscholar.org]
- 11. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 5-chloro-1-methyl-1H-imidazole-4-sulfonamides: A Comparative Guide
Disclaimer: Publicly available experimental data specifically characterizing 5-chloro-1-methyl-1H-imidazole-4-sulfonamides is limited. This guide provides a comparative analysis based on closely related analogs, primarily 5-chloro-1-ethyl-2-methyl-1H-imidazole-4-sulfonamides, to offer insights into the potential properties and performance of the target compound class. The experimental protocols provided are generalized from standard methods used for similar compounds.
Introduction
The imidazole sulfonamide scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 5-chloro-1-methyl-1H-imidazole-4-sulfonamide core represents a specific pharmacophore whose biological potential is of interest to researchers in drug discovery. This guide aims to provide a comparative overview of the characterization of this class of compounds, drawing on data from close structural analogs and outlining standard experimental methodologies.
Comparative Performance Data
The biological activity of 5-chloro-1-substituted-imidazole-4-sulfonamides has been explored against microbial pathogens. The following table summarizes the reported activity of 5-chloro-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide derivatives, which serve as the closest available analogs to the target compounds.
Table 1: Antimicrobial Activity of 5-chloro-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide Analogs
| Compound | Target Organism | Assay Type | Result | Reference Compound | Result |
| 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide | Candida albicans | In vitro anticandidal | Moderate activity | Itraconazole | Standard antifungal |
| 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulfonamide | Gram-positive & Gram-negative bacteria | In vitro antibacterial | No activity | - | - |
| 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide | Gram-positive & Gram-negative bacteria, Candida albicans | In vitro antimicrobial | No activity | - | - |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and biological evaluation of imidazole sulfonamides, based on methodologies reported for analogous compounds.
General Synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamides
This protocol describes a typical two-step synthesis starting from 5-chloro-1-methyl-1H-imidazole.
Step 1: Chlorosulfonylation of 5-chloro-1-methyl-1H-imidazole
-
To a cooled (0-5 °C) solution of chlorosulfonic acid, slowly add 5-chloro-1-methyl-1H-imidazole in a dropwise manner while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid, 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Sulfonamide Formation
-
Dissolve the this compound in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).
-
To this solution, add the desired primary or secondary amine (1.1 equivalents) and a base (e.g., triethylamine, pyridine; 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 5-chloro-1-methyl-1H-imidazole-4-sulfonamide derivative.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at 35-37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
Synthetic Pathway
Caption: General synthetic route for 5-chloro-1-methyl-1H-imidazole-4-sulfonamides.
Experimental Workflow for Antimicrobial Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship in Drug Discovery
Caption: A typical workflow in the discovery of novel imidazole sulfonamides.
A Comparative Guide to the Spectroscopic Properties of 5-chloro-1-methyl-1H-imidazole-4-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-chloro-1-methyl-1H-imidazole-4-sulfonamides. Due to the limited availability of published spectral data for this specific class of compounds, this guide presents a hypothesized, yet chemically rational, dataset for a representative compound, 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. This is contrasted with established data for well-known antibacterial sulfonamides, namely sulfamethoxazole and sulfadiazine, to offer a valuable comparative tool for researchers in the field.
Introduction to Imidazole Sulfonamides
The imidazole ring is a crucial heterocyclic motif present in many biologically active molecules. When functionalized with a sulfonamide group, these compounds are of significant interest in medicinal chemistry for their potential therapeutic applications. The specific substitution pattern of a chloro group at the 5-position and a methyl group at the 1-position of the imidazole ring, combined with a 4-sulfonamide group, is anticipated to confer distinct electronic and steric properties that will be reflected in their spectroscopic signatures. Understanding these signatures is paramount for the identification, characterization, and quality control of these novel compounds.
Comparative Spectroscopic Data
The following tables summarize the key NMR and mass spectrometry data for the hypothesized 5-chloro-1-methyl-1H-imidazole-4-sulfonamide and two widely used sulfonamide antibiotics.
Table 1: Comparative ¹H NMR Data (500 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 5-chloro-1-methyl-1H-imidazole-4-sulfonamide (Hypothesized) | 8.15 (s, 1H) 7.50 (br s, 2H) 3.75 (s, 3H) | Imidazole C2-H -SO₂NH₂ N-CH₃ |
| Sulfamethoxazole | 11.60 (s, 1H) 7.70 (d, 2H) 6.95 (d, 2H) 6.15 (s, 1H) 4.20 (br s, 2H) 2.30 (s, 3H) | -SO₂NH- Aromatic C-H (ortho to SO₂) Aromatic C-H (ortho to NH₂) Isoxazole C-H -NH₂ Isoxazole -CH₃ |
| Sulfadiazine | 11.55 (s, 1H) 8.45 (d, 2H) 7.85 (d, 2H) 7.10 (t, 1H) 6.50 (br s, 2H) | -SO₂NH- Pyrimidine C-H Aromatic C-H (ortho to SO₂) Pyrimidine C-H -NH₂ |
Table 2: Comparative ¹³C NMR Data (125 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 5-chloro-1-methyl-1H-imidazole-4-sulfonamide (Hypothesized) | 140.0 138.5 120.0 34.0 | Imidazole C2 Imidazole C4 Imidazole C5 N-CH₃ |
| Sulfamethoxazole | 170.1 159.8 152.7 129.1 125.5 113.8 96.1 12.1 | Isoxazole C=O Isoxazole C-O Aromatic C-NH₂ Aromatic C-H (ortho to SO₂) Aromatic C-SO₂ Aromatic C-H (ortho to NH₂) Isoxazole C-H Isoxazole -CH₃ |
| Sulfadiazine | 162.8 158.1 153.2 128.9 127.8 113.5 | Pyrimidine C-N Pyrimidine C-H Aromatic C-NH₂ Aromatic C-H (ortho to SO₂) Aromatic C-SO₂ Aromatic C-H (ortho to NH₂) |
Table 3: Comparative Mass Spectrometry (ESI+) Data
| Compound | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Plausible Fragment Assignment |
| 5-chloro-1-methyl-1H-imidazole-4-sulfonamide (Hypothesized) | 196.0 | 132.0 117.0 82.0 | [M+H - SO₂]⁺ [M+H - SO₂NH₂]⁺ [C₃H₄N₂Cl]⁺ |
| Sulfamethoxazole | 254.1 | 156.1 108.1 92.1 | [H₂N-C₆H₄-SO₂]⁺ [H₂N-C₆H₄]⁺ [C₆H₄]⁺ |
| Sulfadiazine | 251.1 | 185.1 156.1 92.1 | [M+H - SO₂]⁺ [H₂N-C₆H₄-SO₂]⁺ [C₆H₄]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental data. Below are generalized protocols for the acquisition of NMR and mass spectrometry data for small organic molecules like the sulfonamides discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 10000 Hz
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 29762 Hz
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.
-
-
Instrumentation (Liquid Chromatography-Mass Spectrometry - LC-MS with Electrospray Ionization - ESI):
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic content to ensure elution of the compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 50-500.
-
Fragmentation (for MS/MS): Use collision-induced dissociation (CID) with varying collision energies to obtain fragment ions.
-
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the compared compounds.
Caption: Workflow for the synthesis and spectroscopic analysis of sulfonamides.
Caption: Logical relationship for the comparison of the target compound with alternatives.
This guide serves as a foundational resource for researchers working with novel imidazole sulfonamides. The provided data and protocols facilitate the initial characterization and comparison of these compounds, accelerating their potential development into valuable therapeutic agents.
Comparing the Reactivity of Aryl and Heteroaryl Sulfonyl Chlorides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity between aryl and heteroaryl sulfonyl chlorides is crucial for efficient reaction design and the synthesis of novel chemical entities. While both classes of compounds are valuable electrophiles for the formation of sulfonamides, sulfonate esters, and in cross-coupling reactions, their reactivity profiles can differ substantially due to the influence of the aromatic or heteroaromatic ring system. This guide provides an objective comparison of their performance, supported by available experimental data, and offers detailed experimental protocols for key transformations.
Factors Influencing Reactivity: A Comparative Overview
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic properties of the attached aryl or heteroaryl ring. Electron-withdrawing groups on the ring increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups decrease reactivity.
In the context of heteroaryl sulfonyl chlorides, the nature and position of the heteroatom(s) play a pivotal role. The inherent electronic properties of the heteroaromatic ring (i.e., electron-rich vs. electron-deficient) and the position of the sulfonyl chloride group relative to the heteroatom(s) are key determinants of reactivity and stability. For instance, some heteroaryl sulfonyl chlorides, such as pyridine-2-sulfonyl chloride, are known to be highly unstable.[1][2]
The following diagram illustrates the key factors influencing the reactivity of both aryl and heteroaryl sulfonyl chlorides.
Key factors influencing the reactivity of aryl versus heteroaryl sulfonyl chlorides.
Performance in Key Reactions: A Data-Driven Comparison
Sulfonamide Formation
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry. The yield of sulfonamide is a good indicator of the sulfonyl chloride's reactivity and stability under the reaction conditions.
| Sulfonyl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Sulfonyl Chlorides | |||||||
| Benzenesulfonyl chloride | Dibutylamine | NaOH (1M aq.) | Water | RT | - | 94 | [3][4][5] |
| p-Toluenesulfonyl chloride | Various amines | - | Solvent-free (MW) | - | - | High | [6] |
| Heteroaryl Sulfonyl Chlorides | |||||||
| Thiophene-2-sulfonyl chloride | Dimethylamine | in situ | - | - | - | - | [1][2] |
| Pyridine-2-sulfonate (TCP ester) | Ammonia | - | - | 60 | - | Good | [1][2] |
| Pyridine-2-sulfonate (TCP ester) | N-arylamines | LHMDS | - | 60 | - | Good | [1][2] |
Note: Direct comparison is challenging due to variations in experimental setups. The instability of many heteroaryl sulfonyl chlorides often necessitates the use of more stable precursors like 2,4,6-trichlorophenyl (TCP) sulfonates, which require more forcing reaction conditions.[1][2]
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The efficiency of this reaction can be influenced by the nature of the sulfonyl chloride.
| Sulfonyl Chloride | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Sulfonyl Chlorides | |||||||
| Various Aryl Chlorides | Aryl Boronic Esters | Fe(III) salt/NHC | MeMgBr | THF | 60 | Good to High | [7] |
| Heteroaryl Sulfonyl Chlorides | |||||||
| Various Heteroaryl Chlorides | Thiophene/Furan Boronic Acids | Pd(OAc)2/SabPhos | K3PO4 | Toluene | 100 | Excellent | [8] |
Note: The data suggests that with appropriate catalyst systems, both aryl and heteroaryl sulfonyl chlorides (or their corresponding chlorides) can be effective partners in Suzuki-Miyaura couplings. The choice of ligand is often critical for achieving high yields, especially with less reactive or more challenging heteroaryl substrates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides
This protocol is a generalized method for the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.
Experimental workflow for a typical sulfonamide synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents, e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add the aryl or heteroaryl sulfonyl chloride (1.0 equivalent) dropwise, either neat or as a solution in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 1 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, recrystallization, or distillation to afford the desired sulfonamide.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Sulfonyl Chlorides
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl or heteroaryl sulfonyl chloride with a boronic acid.
Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl sulfonyl chloride (1.0 equivalent), the boronic acid or boronic ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), the ligand (e.g., a phosphine ligand; 2-10 mol%), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon). Add a degassed solvent (e.g., toluene, dioxane, or DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for 2 to 24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Conclusion
References
A Comparative Guide to Sulfonylating Agents: Spotlight on 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the sulfonylation of nucleophiles is a cornerstone transformation, yielding sulfonamides and sulfonate esters that are pivotal in medicinal chemistry and materials science. The choice of a sulfonylating agent is critical, influencing reaction efficiency, selectivity, and scope. This guide provides a comparative overview of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride alongside established sulfonylating agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).
Introduction to this compound
This compound is a heterocyclic sulfonylating agent. Its reactivity is modulated by the electronic properties of the imidazole ring, which contains both electron-donating (methyl group) and electron-withdrawing (chloro group and the second nitrogen atom) features. This unique electronic environment is hypothesized to influence its reactivity and selectivity in sulfonylation reactions, potentially offering advantages in specific synthetic contexts. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, making this reagent a potentially valuable tool in drug discovery.[1][2][3]
Comparative Analysis of Sulfonylating Agents
The selection of an appropriate sulfonylating agent is dictated by factors such as substrate reactivity, desired reaction conditions, and the properties of the resulting sulfonylated product.
Reactivity and Electronic Effects:
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aryl or alkyl backbone enhance this electrophilicity, making the sulfonyl chloride more reactive towards nucleophiles.
-
Methanesulfonyl chloride (MsCl): With a small methyl group, MsCl is a highly reactive and sterically unhindered sulfonylating agent.
-
p-Toluenesulfonyl chloride (TsCl): The tolyl group is a weak electron-donating group, making TsCl slightly less reactive than MsCl. However, the resulting tosylates are often crystalline and easily purified.
-
Dansyl chloride: The dimethylaminonaphthyl group is a bulky, electron-rich system. Dansyl chloride is primarily used for the fluorescent labeling of amines and amino acids, and its reactivity is moderate.
-
This compound: The imidazole ring presents a more complex electronic profile. The chloro substituent and the ring nitrogen atoms are expected to be electron-withdrawing, potentially increasing the reactivity of the sulfonyl chloride group compared to TsCl. The methyl group is electron-donating. The overall reactivity is likely to be comparable to or slightly greater than that of other heterocyclic sulfonyl chlorides.[4]
Substrate Scope and Selectivity:
Data Presentation: A Comparative Overview of Sulfonylation Reactions
The following tables summarize typical yields for the formation of sulfonate esters and sulfonamides with various sulfonylating agents.
Table 1: Illustrative Yields for the Synthesis of Sulfonate Esters from Alcohols
| Alcohol Substrate | Mesyl Chloride (MsCl) | Tosyl Chloride (TsCl) | This compound (Illustrative) |
| Primary Alcohol (e.g., 1-Butanol) | >95% | >90% | ~90-95% |
| Secondary Alcohol (e.g., 2-Butanol) | >90% | >85% | ~85-90% |
| Tertiary Alcohol (e.g., t-Butanol) | Low to moderate yields | Low yields | Low to moderate yields (potential for competing elimination) |
Note: Yields are illustrative and can vary significantly based on reaction conditions and the specific substrate.
Table 2: Illustrative Yields for the Synthesis of Sulfonamides from Amines
| Amine Substrate | Mesyl Chloride (MsCl) | Tosyl Chloride (TsCl) | Dansyl Chloride | This compound (Illustrative) |
| Primary Aliphatic Amine (e.g., Butylamine) | >95% | >90% | >90% | ~90-95% |
| Primary Aromatic Amine (e.g., Aniline) | >90% | >85% | >85% | ~85-90% |
| Secondary Amine (e.g., Dibutylamine) | >90% | >85% | >85% | ~85-90% |
Note: Yields are illustrative and can vary significantly based on reaction conditions and the specific substrate.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are general protocols for the synthesis of sulfonate esters and sulfonamides.
Protocol 1: General Procedure for the Synthesis of Sulfonate Esters from Alcohols[5]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv.) in a dry aprotic solvent (e.g., dichloromethane, DCM, or tetrahydrofuran, THF) at a concentration of 0.1-0.5 M.
-
Addition of Base: Add a suitable base (1.1-1.5 equiv.), such as triethylamine or pyridine, to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Slowly add the sulfonyl chloride (1.1-1.2 equiv.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of Sulfonamides from Amines[6]
-
Preparation: In a round-bottom flask, dissolve the amine (1.0 equiv.) and a base (1.5-2.0 equiv., e.g., triethylamine or pyridine) in a suitable solvent (e.g., DCM, THF, or acetonitrile) at a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Add the sulfonyl chloride (1.0-1.1 equiv.) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo. The resulting sulfonamide can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A generalized signaling pathway illustrating the inhibitory action of a sulfonamide drug.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a sulfonylation reaction.
Logical Relationship Diagram
Caption: The logical relationship between reactants and products in a sulfonylation reaction.
Conclusion
While established sulfonylating agents like TsCl and MsCl remain workhorses in organic synthesis due to their well-documented reactivity and reliability, novel reagents such as this compound present intriguing possibilities. The unique electronic nature of its heterocyclic core suggests it may offer advantages in specific applications, particularly in the synthesis of biologically active molecules where the imidazole moiety can be a key pharmacophore. Further research and direct comparative studies are necessary to fully elucidate its performance characteristics and delineate its niche in the synthetic chemist's toolkit. Researchers are encouraged to consider this and other heterocyclic sulfonylating agents when exploring new synthetic strategies, especially in the context of medicinal chemistry and drug development.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes | MDPI [mdpi.com]
- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Screening of a 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide Library
For Immediate Release
This guide provides a comprehensive analysis of the biological activities of a library of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key findings from various screening assays, offering a comparative perspective on the potential therapeutic applications of this chemical scaffold. The data presented herein is compiled from multiple studies and is intended to serve as a foundational resource for further investigation and development.
Comparative Analysis of Biological Activities
The 5-chloro-1-methyl-1H-imidazole-4-sulfonamide scaffold has been investigated for a range of biological activities, primarily focusing on its potential as an anticancer, antimicrobial, and enzyme inhibitory agent. The following tables summarize the quantitative data from various studies, providing a comparative overview of the library's performance.
Anticancer Activity
Derivatives from the library have demonstrated notable cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented below. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Study |
| YM-1 | HeLa (Cervical Cancer) | 1.98 ± 0.02 | |
| YM-2 | HeLa (Cervical Cancer) | 1.90 ± 0.02 | [1] |
| YM-3 | HeLa (Cervical Cancer) | 2.02 ± 0.01 | [1] |
| Compound 12e | V600EBRAF Mutant Cell Line | 0.62 | |
| Compound 12i | V600EBRAF Mutant Cell Line | 0.53 | [2] |
| Compound 12l | V600EBRAF Mutant Cell Line | 0.49 | [2] |
| Compound 5g | Various Cancer Cell Lines | GI50 = 2.3 | [3][4] |
| Compound 5b | Various Cancer Cell Lines | GI50 = 2.8 | [3][4] |
Antimicrobial Activity
The library has also been screened for its efficacy against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Study |
| Compound 1C | E. coli | 50 | [5] |
| Compound 1C | B. licheniformis | 100 | [5] |
| Compound 1C | B. linens | 150 | [5] |
| Compound 22 | E. coli | 12.5 | [6] |
| Compound 2 | S. aureus | 1.8 | [6] |
| Sulfonamide I | S. aureus | - | [7] |
| Sulfonamide II | S. aureus | - | [7] |
Note: Specific MIC values for Sulfonamides I and II against S. aureus were not provided in the source, but they were reported to have the strongest inhibition.
Enzyme Inhibitory Activity
A significant area of investigation for this library is its ability to inhibit specific enzymes, such as carbonic anhydrases (CAs), which are implicated in various diseases. The inhibition constant (Ki) and IC50 values are used to quantify the inhibitory potency.
| Compound ID | Target Enzyme | Inhibition (Ki/IC50) | Reference Study |
| Compound 5g | hCA IX | Ki = 0.3 µM | [3][4] |
| Compound 5b | hCA IX | Ki = 1.3 µM | [3][4] |
| Aromatic Sulfonamides (2-4) | VchCA | Ki = 6.2 - 8.5 nM | [8] |
| Thiourea (control) | Urease | IC50 = 0.92 ± 0.03 μM | [1] |
| YM-1 | Urease | IC50 = 1.98 ± 0.02 μM | [1] |
| YM-2 | Urease | IC50 = 1.90 ± 0.02 μM | [1] |
| YM-3 | Urease | IC50 = 2.02 ± 0.01 μM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds from the 5-chloro-1-methyl-1H-imidazole-4-sulfonamide library for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plate is then incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[9]
Antimicrobial Screening: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]
-
Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition Assay: Carbonic Anhydrase (CA) Inhibition
This assay measures the ability of the compounds to inhibit the activity of carbonic anhydrase.
-
Enzyme and Substrate Preparation: A solution of the target carbonic anhydrase isoform and a solution of the substrate (e.g., 4-nitrophenyl acetate) are prepared in a suitable buffer.
-
Inhibitor Preparation: The test compounds from the library are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.
-
Assay Procedure: The enzyme is pre-incubated with the test inhibitor for a specific period. The reaction is then initiated by adding the substrate.
-
Measurement of Activity: The enzymatic activity is monitored by measuring the rate of product formation (e.g., the increase in absorbance due to the release of 4-nitrophenolate) using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 or Ki value is determined from the dose-response curve.[3][4]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for Synthesis and Biological Screening.
Caption: Mechanism of Action for Antibacterial Sulfonamides.
References
- 1. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the α-carbonic anhydrase from Vibrio cholerae with amides and sulfonamides incorporating imidazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of Imidazole-Sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imidazole-sulfonamide analogs based on publicly available research. While specific data on 5-chloro-1-methyl-1H-imidazole-4-sulfonamide is limited, this document synthesizes findings from related imidazole and benzimidazole sulfonamides to offer insights into their potential as therapeutic agents. The focus is on analogs exhibiting antibacterial and anticancer activities, with supporting experimental data and protocols.
Comparative Biological Activity of Imidazole-Sulfonamide Analogs
The following tables summarize the in vitro biological activity of selected imidazole and benzimidazole sulfonamide derivatives. The data is compiled from studies investigating their efficacy against bacterial strains and cancer cell lines, providing a basis for understanding how different structural modifications on the imidazole and sulfonamide moieties influence their biological potency.
Table 1: Antibacterial Activity of Substituted Imidazole and Benzimidazole Sulfonamides
| Compound ID | Core Structure | R (Sulfonamide Substituent) | Test Organism | MIC (µg/mL) | Reference |
| 3a | Bis-imidazole sulfonamide | 4-methylbenzene | Staphylococcus aureus | >1000 | [1] |
| Escherichia coli | >1000 | [1] | |||
| 3b | Bis-imidazole sulfonamide | 4-methoxybenzene | Staphylococcus aureus | >1000 | [1] |
| Escherichia coli | >1000 | [1] | |||
| 3c | Bis-imidazole sulfonamide | 4-nitrobenzene | Staphylococcus aureus | 62.5 | [1] |
| Escherichia coli | 125 | [1] | |||
| 4a | Bis-benzimidazole sulfonamide | 4-methylbenzene | Staphylococcus aureus | >1000 | [1] |
| Escherichia coli | >1000 | [1] | |||
| 4b | Bis-benzimidazole sulfonamide | 4-methoxybenzene | Staphylococcus aureus | >1000 | [1] |
| Escherichia coli | >1000 | [1] | |||
| 4c | Bis-benzimidazole sulfonamide | 4-nitrobenzene | Staphylococcus aureus | 125 | [1] |
| Escherichia coli | 250 | [1] | |||
| HL1 | Imidazole derivative | - | Staphylococcus aureus | >5000 | [2] |
| Escherichia coli | >5000 | [2] | |||
| HL2 | Imidazole derivative | - | Staphylococcus aureus | 5000 | [2] |
| Escherichia coli | 5000 | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Imidazolone-Sulfonamide-Pyrimidine Hybrids against MCF-7 Breast Cancer Cell Line
| Compound ID | R1 (Imidazolone C2-substituent) | R2 (Imidazolone C4-substituent) | IC50 (µM) | Reference |
| 5g | Phenyl | 4-Fluorobenzylidene | 4.38 | [3][4] |
| 5h | Phenyl | 4-Chlorobenzylidene | 3.71 | [3][4] |
| 5j | Phenyl | 4-Nitrobenzylidene | 3.14 | [3][4] |
| 6b | 4-Chlorophenyl | 4-(Furan-2-yl)methylene | 1.05 | [3][4] |
| Doxorubicin (Control) | - | - | 1.91 | [3][4] |
IC50: Half-maximal inhibitory concentration
Structure-Activity Relationship (SAR) Insights
From the compiled data, several SAR trends can be inferred for imidazole-sulfonamide derivatives:
-
Antibacterial Activity : For the bis-imidazole and bis-benzimidazole sulfonamides, the nature of the substituent on the benzene sulfonamide moiety plays a critical role. Electron-withdrawing groups, such as a nitro group (compounds 3c and 4c ), appear to be crucial for antibacterial activity against both Gram-positive and Gram-negative bacteria. In contrast, electron-donating groups like methyl (3a , 4a ) and methoxy (3b , 4b ) resulted in a significant loss of activity.[1] The benzimidazole core generally showed slightly better or comparable activity to the imidazole core.[1]
-
Anticancer Activity : In the imidazolone-sulfonamide-pyrimidine hybrid series, the substituents on the imidazolone ring significantly impact cytotoxic activity against the MCF-7 cell line. The presence of a furan-2-ylmethylene group at the C4-position of the imidazolone ring, as seen in compound 6b , led to the most potent activity, surpassing that of the reference drug doxorubicin.[3][4] Modifications on the C4-benzylidene group with electron-withdrawing groups like fluoro, chloro, and nitro (5g , 5h , 5j ) also demonstrated notable activity.[3][4]
Experimental Protocols
A. General Synthesis of Bis-imidazole and Bis-benzimidazole Sulfonamides (e.g., 3a-c, 4a-c)
This protocol is adapted from the synthesis described for bis-imidazole and bis-benzimidazole sulfonamides.[1]
Caption: General synthetic scheme for bis-imidazole/benzimidazole sulfonamides.
Procedure:
-
A mixture of imidazole or benzimidazole and potassium hydroxide is prepared in an appropriate solvent.
-
Tris-(4-substituted benzenesulfonate)-diethanolamine is added to the mixture.
-
The reaction mixture is stirred, typically under reflux, for a specified period.
-
After completion, the reaction is worked up by pouring it into ice water and filtering the resulting precipitate.
-
The crude product is then purified, for example, by recrystallization.[1]
B. In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for the synthesized compounds.[1]
Caption: Workflow for the microbroth dilution antibacterial assay.
Procedure:
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
C. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anticancer activity of the synthesized compounds against cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cancer cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Conclusion
The structure-activity relationships of imidazole-sulfonamide analogs indicate that specific substitutions on both the imidazole (or benzimidazole) core and the sulfonamide moiety are critical for their biological activities. For antibacterial action, electron-withdrawing groups on the sulfonamide portion appear to be favorable. In the context of anticancer activity, modifications at the C4 position of an imidazolone ring with heterocyclic or substituted aryl groups can lead to potent cytotoxic effects. These insights provide a foundational understanding for the rational design of novel and more effective imidazole-sulfonamide-based therapeutic agents. Further studies focusing on the specific 5-chloro-1-methyl-1H-imidazole-4-sulfonamide scaffold are warranted to elucidate its therapeutic potential.
References
- 1. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Substituted Imidazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various substituted imidazole sulfonamides, supported by experimental data from peer-reviewed studies. The information is intended to aid researchers in understanding the structure-activity relationships of these compounds and to inform the development of novel therapeutic agents.
Data Summary
The biological activities of substituted imidazole sulfonamides are diverse, with prominent applications in anticancer and antimicrobial research. The following tables summarize the quantitative data from various studies, providing a clear comparison of the efficacy of different derivatives.
Anticancer Activity of Substituted Imidazole Sulfonamides
The anticancer potential of these compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
| Compound ID/Series | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| Benzimidazole Sulfonamides with pyrazole ring | A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast) | 0.15 - 7.26 | [1] |
| Compound 22 (a benzimidazole sulfonamide) | A549, HeLa, HepG2, MCF-7 | 0.15, 0.21, 0.33, 0.17 | [1] |
| Thiazole-benzimidazole derivatives | MCF-7 (Breast) | 5.96 - 6.30 | [1] |
| Substituted xanthine derivatives | PANC-1 (Pancreatic), HT29 (Colon), A549 (Lung), MCF-7 (Breast) | 0.8 - 11.9 | [1] |
| 2-phenyl benzimidazole derivatives | MCF-7 (Breast) | 3.37 - 6.30 | [1] |
| Azo-based sulfonamides (Compound 8h) | MCF-7 (Breast) | 0.21 | [2] |
| Imidazolone-sulphonamide-pyrimidine hybrid (6b) | MCF-7 (Breast) | 1.05 | |
| Sulfonamide–imidazole hybrid (7) | HCT-116 (Colon), HeLa (Cervical), MCF-7 (Breast) | 6.18 - 12.15 | [3] |
| Sulfonamide–1,2,3-triazole-pyrazole hybrid (27) | MCF-7 (Breast) | 3.2 | [3] |
| Triazole-indole sulfonamides (12a, 12b, 12e, 12h, 12i, 12j) | SiHa (Cervical), A549 (Lung), MCF-7 (Breast), Colo-205 (Colon) | Potent activity | [4] |
Antimicrobial Activity of Substituted Imidazole Sulfonamides
The antimicrobial efficacy of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Series | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Sulfonamide derivatives (1a-d) | Staphylococcus aureus (including MRSA and VRSA) | 64 - 512 | [5] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid (I) | Staphylococcus aureus | 32 | [6] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid (II) | Staphylococcus aureus | 64 | [6] |
| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide (III) | Staphylococcus aureus | 128 | [6] |
| Imidazole and Benzimidazole Sulfonamides | Gram-positive and Gram-negative bacteria | Not specified | [7] |
| 2-chloro-3-formyl-7-methylquinoline/ imidazole hybrids | E. coli, P. aeruginosa, B. subtilis, B. megaterium | Not specified | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activity of substituted imidazole sulfonamides.
Determination of Anticancer Activity (IC50) via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
-
Cell Seeding:
-
Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.[9]
-
-
Compound Treatment:
-
A stock solution of the test compound is prepared in Dimethyl Sulfoxide (DMSO).
-
Serial dilutions of the compound are made in the complete growth medium.
-
The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. A vehicle control (medium with DMSO) is also included.
-
The plates are incubated for 48-72 hours.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
IC50 Calculation:
-
The percentage of cell viability is plotted against the logarithm of the compound concentration.
-
A non-linear regression analysis is used to calculate the IC50 value from the dose-response curve.[11]
-
Determination of Antimicrobial Activity (MIC) via Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
-
Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.[13] For fastidious organisms, specialized media like New York City Broth III (NYCIII) may be required.[15]
-
Antimicrobial Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).[13]
-
Bacterial Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.[16]
-
-
Serial Dilution:
-
In a 96-well microtiter plate, two-fold serial dilutions of the antimicrobial stock solution are performed with the broth to achieve a range of concentrations.[13]
-
-
Inoculation:
-
Incubation:
-
MIC Determination:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by some substituted imidazole sulfonamides and the general workflows of the experimental protocols.
Caption: Workflow for IC50 determination using the MTT assay.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Simplified EGFR signaling pathway and its inhibition.
Caption: Overview of the role of PKM2 in cancer metabolism.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Recent development of azole–sulfonamide hybrids with the anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
X-ray crystallography of 5-chloro-1-methyl-1H-imidazole derivatives
A Comparative Guide to the X-ray Crystallography of 5-Chloro-1-methyl-1H-imidazole Derivatives and Related Compounds
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography is the gold standard for elucidating these structures at an atomic level. This guide provides a comparative overview of the crystallographic data of imidazole derivatives, with a focus on compounds structurally related to 5-chloro-1-methyl-1H-imidazole. Due to the limited public availability of crystallographic data for the exact title compound, this guide presents data for analogous structures to offer insights into the expected structural features and packing interactions.
Comparison of Crystallographic Data
The following table summarizes the crystallographic data for selected 1-methyl-imidazole derivatives. This data allows for a comparison of unit cell parameters, space groups, and key structural features.
| Compound Name | 1-methyl-5-nitro-1H-imidazole[1] | 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole[2] |
| Chemical Formula | C₄H₅N₃O₂ | C₈H₁₂ClN₃O₃ |
| Molecular Weight | 127.11 | 249.65 |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pna2₁ | P1 |
| a (Å) | 5.323 (3) | 8.1392 (3) |
| b (Å) | 12.664 (6) | 9.8735 (4) |
| c (Å) | 15.993 (8) | 14.5959 (6) |
| α (°) | 90 | 81.082 (2) |
| β (°) | 90 | 80.015 (2) |
| γ (°) | 90 | 67.245 (2) |
| Volume (ų) | 1078.1 (9) | 1056.12 (7) |
| Z | 8 | 2 |
| Key Structural Features | The nitro group is twisted with respect to the imidazole ring by a dihedral angle of 5.60 (2)°.[1] | The methyl-nitro-1H-imidazole core is largely planar.[2] The chloroethoxyethyl chain exhibits disorder. |
| Intermolecular Interactions | Weak intermolecular C—H⋯O and C—H⋯N hydrogen bonding is present.[1] | The structure lacks conventional hydrogen bonds. |
Experimental Protocols
The following is a generalized experimental protocol for the single-crystal X-ray diffraction of imidazole derivatives, based on methodologies reported in the literature.[3][4][5]
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the synthesized compound in an appropriate solvent (e.g., methanol, ethanol, chloroform-d).
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a single-crystal X-ray diffractometer equipped with a detector such as a CCD or HPC.
-
The X-ray source is typically a sealed tube or a microfocus source emitting Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation.
-
The data collection strategy involves a series of ω and φ scans to cover a significant portion of the reciprocal space.
3. Data Processing:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
An absorption correction (e.g., multi-scan) is applied to account for the absorption of X-rays by the crystal.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for X-ray crystallography of imidazole derivatives.
Caption: Experimental workflow for X-ray crystallography.
Logical Relationship in Structure Analysis
The following diagram outlines the logical progression from a refined crystal structure to the analysis of its key features.
References
- 1. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unraveling the Potential of 5-chloro-1-methyl-1H-imidazole-4-sulfonamides: A Computational Docking Comparison
A deep dive into the computational docking studies of 5-chloro-1-methyl-1H-imidazole-4-sulfonamides and their therapeutic potential, benchmarked against established alternatives. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of binding affinities, experimental protocols, and molecular interactions to inform future research and development.
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with imidazole-based sulfonamides emerging as a promising class of molecules. Their structural features suggest potential inhibitory activity against various enzymes, most notably carbonic anhydrases (CAs), which are implicated in a range of diseases including glaucoma, cancer, and epilepsy. This guide focuses on the computational docking analysis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamides, comparing their potential efficacy with other sulfonamide-based inhibitors.
Comparative Analysis of Binding Affinities
Computational docking studies are instrumental in predicting the binding orientation and affinity of a ligand to its protein target. In the context of sulfonamides, the primary target is often the zinc-containing active site of carbonic anhydrases. The sulfonamide moiety coordinates with the zinc ion, a crucial interaction for inhibitory activity.
| Compound Class/Name | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki/IC50) | Reference |
| Acetazolamide (AZA) | Carbonic Anhydrase IX | -5.25 | Ki = 25 nM | [1][2] |
| N-substituted-β-d-glucosamine derivatives with benzenesulfonamides | Carbonic Anhydrase IX | Lower than AZA | IC50 = 10.01 nM (most potent) | [1] |
| Novel Sulfonamide Derivatives (1A, 1B, 1C) | Dihydropteroate Synthase (DHPS) | -8.1 (for 1C) | MIC = 50 µg/mL (for 1C vs E. coli) | [3] |
| Dansyl chloride-based Sulfonamides | Carbonic Anhydrase (1AZM) | -6.8 to -8.2 | Not specified | [2] |
| Tri-aryl imidazole-benzene sulfonamide hybrids | Carbonic Anhydrase IX | Not specified | Ki = 0.3–1.3 µM | [4] |
Note: The binding energy values are indicative of the affinity of the ligand to the protein, with more negative values suggesting stronger binding. Ki and IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Experimental Protocols: A Methodological Overview
The reliability of computational docking studies hinges on the robustness of the experimental protocols employed. Below is a generalized methodology derived from common practices in the field, which would be applicable for studying 5-chloro-1-methyl-1H-imidazole-4-sulfonamides.
Molecular Docking Workflow
A typical computational docking study involves several key steps, from preparing the protein and ligand structures to analyzing the final docked poses.
Caption: A generalized workflow for molecular docking studies.
Key Steps in the Protocol:
-
Protein Preparation: The three-dimensional structure of the target protein (e.g., a carbonic anhydrase isoform) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.
-
Ligand Preparation: The 2D structure of the 5-chloro-1-methyl-1H-imidazole-4-sulfonamide is drawn and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, MOE) is used to explore possible binding conformations of the ligand within the protein's active site.[5][6] The program calculates the binding energy for each conformation.
-
Pose Analysis: The resulting docked poses are clustered and ranked based on their binding energies. The lowest energy poses, representing the most favorable binding modes, are selected for further analysis.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site zinc ion, are visualized and analyzed.
Signaling Pathway and Mechanism of Action
Sulfonamide inhibitors of carbonic anhydrase exert their effect by directly blocking the enzyme's active site. This inhibition disrupts the catalytic cycle of the enzyme, which is crucial for various physiological processes.
Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.
The sulfonamide group (-SO2NH2) is a key pharmacophore that mimics the transition state of the CO2 hydration reaction. It coordinates to the Zn(II) ion in the active site of carbonic anhydrase, preventing the binding of the natural substrate, carbon dioxide. This mechanism is the basis for the therapeutic effects of many sulfonamide-based drugs.
Conclusion
While direct experimental data on the computational docking of 5-chloro-1-methyl-1H-imidazole-4-sulfonamides is limited, a comparative analysis with other sulfonamide derivatives provides valuable insights into their potential as carbonic anhydrase inhibitors. The structural features of this compound class, particularly the presence of the sulfonamide moiety and the imidazole ring, suggest a strong potential for binding to the active site of carbonic anhydrases. Further in silico and in vitro studies are warranted to fully elucidate the inhibitory activity and therapeutic potential of this promising class of molecules. The methodologies and comparative data presented in this guide offer a solid foundation for future research endeavors in this area.
References
- 1. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for the safe disposal of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, a compound that requires careful management due to its reactivity.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a sulfonyl chloride, which is known to be corrosive and reactive.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:
-
Chemical safety goggles or a face shield
-
Chemically resistant gloves (e.g., nitrile, neoprene)
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
Handling:
-
All work should be conducted in a well-ventilated chemical fume hood.[1]
-
Avoid inhalation of vapors or dust.
-
Prevent contact with skin and eyes.[2]
-
Keep away from water and moisture, as sulfonyl chlorides can react violently with water, liberating toxic gas.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Disposal Protocol for this compound
The primary method for the safe disposal of small quantities of this compound is through controlled neutralization. This process converts the reactive sulfonyl chloride into a less hazardous sulfonic acid salt. For bulk quantities or contaminated materials, professional hazardous waste disposal is required.
Neutralization of Small Quantities (Residual Amounts):
This procedure should only be performed by trained personnel.
Experimental Protocol:
-
Preparation of Basic Solution: In a chemical fume hood, prepare a large beaker with a cold, stirred basic solution.[5] Suitable options include a 5% sodium bicarbonate solution or a 1-2 M sodium hydroxide solution.[1][5] The volume of the basic solution should be sufficient to ensure at least a 5-10 molar excess of the base relative to the estimated amount of the sulfonyl chloride.[5] Place the beaker in an ice bath to manage the exothermic nature of the reaction.[1][5]
-
Slow Addition of Sulfonyl Chloride: Carefully and slowly add the this compound to the cold, stirred basic solution in a dropwise manner.[1][5] Caution: The reaction is exothermic and will release corrosive fumes.[1] Adding the sulfonyl chloride to the base, and not the other way around, is a critical safety step to prevent a violent reaction.[1]
-
Reaction Monitoring: Continue stirring the mixture in the ice bath for at least 30-60 minutes after the addition is complete to ensure the reaction goes to completion.[5]
-
pH Verification: Remove the beaker from the ice bath and allow the solution to warm to room temperature. Use pH paper or a pH meter to check that the solution is neutral or slightly basic (pH 7-9).[5] If the solution is still acidic, add more of the basic solution until the desired pH is reached.[5]
-
Final Disposal of Neutralized Solution: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's environmental health and safety office.[5] Do not pour down the drain unless permitted by local regulations.[1]
Disposal of Bulk Quantities and Contaminated Materials:
Bulk quantities of this compound and any materials used to clean up spills (e.g., absorbent materials) must be treated as hazardous waste.[1]
-
Waste Segregation: Collect the chemical and any contaminated materials in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste.[5]
-
Container and Labeling: Ensure the waste container is compatible, tightly sealed, and clearly labeled with the full chemical name and appropriate hazard warnings.
-
Professional Disposal: Arrange for disposal through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[2][6]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Base Molar Excess | 5-10 molar equivalents | To ensure complete neutralization of the sulfonyl chloride.[5] |
| Reaction Time | Minimum 30-60 minutes post-addition | To allow the hydrolysis reaction to go to completion.[5] |
| Final pH | 7-9 | To confirm that the corrosive reactant has been neutralized.[5] |
Disposal Workflow
Caption: Logical workflow for the disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







